4-[(4-Methoxyphenyl)methoxy]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJVWDMAQMKQAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10536880 | |
| Record name | 4-[(4-Methoxyphenyl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53234-92-7 | |
| Record name | 4-[(4-Methoxyphenyl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10536880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 4-[(4-Methoxyphenyl)methoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known physical and chemical properties of the organic compound 4-[(4-Methoxyphenyl)methoxy]aniline. Due to a lack of experimentally determined data in publicly available literature, this document primarily presents computed properties sourced from the PubChem database.[1] A general synthetic protocol, adapted from procedures for structurally related compounds, is also provided. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development who are interested in this molecule.
Introduction
This compound, also known as 4-(4-methoxybenzyloxy)aniline, is an aromatic ether and aniline derivative. Its structure, featuring a substituted aniline ring linked to a methoxy-substituted benzyl group via an ether linkage, suggests potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. An understanding of its fundamental physical properties is crucial for its handling, characterization, and application in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 229.27 g/mol | PubChem (Computed)[1] |
| Exact Mass | 229.110278721 Da | PubChem (Computed)[1] |
| XLogP3-AA | 2.7 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |
| Rotatable Bond Count | 4 | PubChem (Computed) |
| Topological Polar Surface Area | 38.5 Ų | PubChem (Computed) |
| Heavy Atom Count | 17 | PubChem (Computed) |
| Formal Charge | 0 | PubChem (Computed) |
Note: The XLogP3-AA value suggests that the compound has a moderate lipophilicity, which could influence its solubility in various solvents and its potential pharmacokinetic properties. The presence of both hydrogen bond donor and acceptor sites indicates the potential for intermolecular interactions.
General Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general synthetic approach can be proposed based on established methods for the preparation of similar aromatic ethers and anilines. The Williamson ether synthesis is a common and effective method for forming the ether linkage.
Proposed Synthesis of this compound
A plausible synthetic route involves the reaction of 4-aminophenol with 4-methoxybenzyl chloride in the presence of a suitable base.
Reaction Scheme:
General Procedure:
-
Dissolution of Reactants: 4-Aminophenol is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.
-
Addition of Base: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group of 4-aminophenol, forming the corresponding phenoxide.
-
Addition of Alkylating Agent: 4-Methoxybenzyl chloride is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 50-80 °C) for a period of several hours to overnight, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent, such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.
Note: The specific reaction conditions, including the choice of solvent, base, temperature, and reaction time, would require optimization for this particular synthesis.
Logical Relationship of a General Synthetic Workflow
The following diagram illustrates the logical workflow for the proposed synthesis of this compound.
Caption: A flowchart illustrating the general steps for the synthesis of this compound.
Conclusion
This technical guide has summarized the available computed physical properties of this compound and proposed a general synthetic methodology. The absence of experimentally verified data highlights an opportunity for further research to characterize this compound fully. Such studies would be invaluable for its potential application in drug discovery and materials science, providing the necessary data for its reliable use and the development of novel derivatives. Future work should focus on the experimental determination of its melting point, boiling point, solubility in various solvents, and detailed spectroscopic characterization.
References
An In-depth Technical Guide to 4-[(4-Methoxyphenyl)methoxy]aniline (CAS Number: 53234-92-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 4-[(4-Methoxyphenyl)methoxy]aniline is limited. This guide consolidates available information from chemical databases and infers potential methodologies and properties based on structurally related compounds. All experimental protocols and predicted data should be considered theoretical and require experimental validation.
Core Compound Information
This compound is an organic compound featuring a core aniline structure substituted with a 4-methoxybenzyloxy group. Its chemical structure suggests potential applications as a building block in medicinal chemistry and materials science.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 53234-92-7 | [1] |
| Molecular Formula | C₁₄H₁₅NO₂ | [1] |
| Molecular Weight | 229.27 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-(4-methoxybenzyloxy)aniline, 4-((4-methoxybenzyl)oxy)aniline | [1] |
| Canonical SMILES | COC1=CC=C(C=C1)COC2=CC=C(C=C2)N | [1] |
| XLogP3 | 2.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
Proposed Synthesis
While a specific, validated synthesis protocol for this compound is not available in the cited literature, a plausible and commonly employed method for analogous compounds is the Williamson ether synthesis followed by reduction of a nitro group, or a reductive amination approach. A proposed two-step synthesis is outlined below.
Step 1: Williamson Ether Synthesis
This step involves the reaction of 4-nitrophenol with 4-methoxybenzyl chloride in the presence of a base to form 1-methoxy-4-[(4-nitrophenoxy)methyl]benzene.
Step 2: Reduction of the Nitro Group
The nitro intermediate is then reduced to the corresponding aniline.
Experimental Protocol: Proposed Synthesis
Materials:
-
4-Nitrophenol
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Ether Synthesis: To a solution of 4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add 4-methoxybenzyl chloride (1.1 eq) and reflux the mixture for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC). After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitro intermediate. Purify by column chromatography if necessary.
-
Nitro Reduction: To a mixture of the nitro intermediate (1.0 eq) in a 4:1 mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq). Heat the reaction mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethanol. Concentrate the filtrate under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound. The product can be further purified by column chromatography.
References
An In-depth Technical Guide on 4-[(4-Methoxyphenyl)methoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of 4-[(4-Methoxyphenyl)methoxy]aniline, a compound of interest in various research and development applications.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C14H15NO2 | PubChem[1] |
| Molecular Weight | 229.27 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 53234-92-7 | PubChem[1] |
Hypothetical Experimental Protocols
The following sections outline detailed methodologies for the synthesis and analysis of this compound.
Synthesis Protocol: Reductive Amination
A plausible method for the synthesis of this compound is via a two-step reductive amination process.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
To assess the purity of the synthesized compound, a reverse-phase HPLC method can be employed.
Logical Flow for HPLC Analysis
Caption: HPLC analysis workflow for purity determination.
References
Spectroscopic Profile of 4-[(4-Methoxyphenyl)methoxy]aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-[(4-Methoxyphenyl)methoxy]aniline. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document presents predicted data based on the analysis of its structural components and established principles of spectroscopic interpretation for similar aromatic ethers and anilines. This guide is intended to assist researchers in the identification and characterization of this compound.
Chemical Structure
IUPAC Name: this compound Synonym: 4-(4-methoxybenzyloxy)aniline Molecular Formula: C₁₄H₁₅NO₂ Molecular Weight: 229.27 g/mol CAS Number: 53234-92-7
The structure consists of a p-anisyl group (4-methoxyphenyl) connected via a methylene ether linkage to an aniline ring at the para position.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -OCH₃) |
| ~6.90 | d, J ≈ 8.8 Hz | 2H | Ar-H (meta to -OCH₃) |
| ~6.80 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to -NH₂) |
| ~6.65 | d, J ≈ 8.4 Hz | 2H | Ar-H (meta to -NH₂) |
| ~4.95 | s | 2H | -O-CH₂ -Ar |
| ~3.80 | s | 3H | -OCH₃ |
| ~3.60 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~159.5 | Ar-C -OCH₃ |
| ~152.0 | Ar-C -NH₂ |
| ~142.0 | Ar-C -O- |
| ~130.0 | Ar-C (ipso, attached to -OCH₂-) |
| ~129.5 | Ar-CH (ortho to -OCH₃) |
| ~115.0 | Ar-CH (ortho to -NH₂) |
| ~114.0 | Ar-CH (meta to -OCH₃) |
| ~114.0 | Ar-CH (meta to -NH₂) |
| ~70.0 | -O-CH₂ -Ar |
| ~55.3 | -OCH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (-CH₂-, -CH₃) |
| 1620-1580 | Strong | Aromatic C=C stretching |
| 1510 | Strong | Aromatic C=C stretching |
| 1245 | Strong | Aryl-O-C asymmetric stretching (ether) |
| 1030 | Strong | Aryl-O-C symmetric stretching (ether) |
| 820 | Strong | p-disubstituted benzene C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 229 | [M]⁺, Molecular ion |
| 121 | [CH₃O-C₆H₄-CH₂]⁺, p-methoxybenzyl cation (tropylium ion) |
| 108 | [H₂N-C₆H₄-O]⁺ |
| 92 | [C₆H₄O]⁺ |
| 77 | [C₆H₅]⁺, Phenyl cation |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is required. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS (0.00 ppm).
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Use Electron Ionization (EI) for a hard ionization technique that provides detailed fragmentation patterns, or a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to preserve the molecular ion.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum, which is a plot of relative ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Methodologies
The following diagrams illustrate the general workflows and structural relationships relevant to the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Proposed mass fragmentation pathway for this compound.
Solubility Profile of 4-[(4-Methoxyphenyl)methoxy]aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of the organic compound 4-[(4-Methoxyphenyl)methoxy]aniline. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on predicting solubility based on the compound's structural features and the known solubility of analogous compounds. Furthermore, it outlines detailed experimental protocols for determining the solubility of a compound, offering a practical framework for researchers. This document is intended to serve as a valuable resource for scientists and professionals engaged in research and development where the handling and formulation of this compound are critical.
Introduction
This compound, also known as 4-(p-methoxybenzyloxy)aniline, is a chemical compound with potential applications in various fields, including organic synthesis and materials science.[1] Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. This guide addresses this need by consolidating theoretical and practical information regarding its solubility.
Predicted Solubility Profile
-
Aniline Moiety: The presence of the primary amine group on the aniline ring suggests some polarity and the potential for hydrogen bonding. Aniline itself is soluble in many organic solvents like alcohols, ethers, and benzene.[2][3]
-
Benzyl Ether Moiety: Ethers are generally good solvents for a wide range of organic compounds due to their ability to act as hydrogen bond acceptors.[4] Aromatic ethers, in particular, are soluble in many common organic solvents.[5][6][7] The large, nonpolar aromatic rings, however, decrease water solubility.
-
Methoxy Groups: The methoxy groups contribute to the overall polarity of the molecule but also increase its size.
Based on these structural features, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol | Likely Soluble | The polar -OH group of the solvent can interact with the amine and ether functionalities of the solute. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Likely Soluble | These solvents can effectively solvate the polar parts of the molecule. |
| Nonpolar Aprotic Solvents | Toluene, Hexane, Diethyl ether | Moderately to Sparingly Soluble | The large aromatic structure suggests some solubility in nonpolar solvents, but the polar groups may limit miscibility, especially with highly nonpolar solvents like hexane. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Soluble | These solvents are effective at dissolving a wide range of organic compounds. |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, experimental determination is necessary. The following protocols describe common methods for this purpose.
Gravimetric Method
This is a straightforward and widely used method for determining the equilibrium solubility of a solid in a liquid solvent.[8]
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.
-
-
Separation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation. Filtration through a syringe filter (compatible with the solvent) is recommended to remove any fine particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the known volume of the saturated solution to a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish).
-
Remove the solvent by evaporation. This can be done at room temperature, in a fume hood, or under reduced pressure (using a rotary evaporator) depending on the solvent's boiling point. Gentle heating may be applied if the compound is thermally stable.
-
Once the solvent is completely evaporated, dry the container with the solid residue to a constant weight in a desiccator or vacuum oven.
-
-
Calculation of Solubility:
-
Weigh the container with the dried residue.
-
The mass of the dissolved solid is the final weight minus the initial weight of the empty container.
-
Solubility is then calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).
-
Spectroscopic Method (UV-Vis)
This method is suitable if the compound has a chromophore and a standard calibration curve can be established.
Protocol:
-
Preparation of a Standard Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a standard calibration curve.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).
-
After reaching equilibrium, withdraw a sample of the clear supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the standard curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted solution and the standard curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Figure 1: Experimental Workflow for Solubility Determination.
Conclusion
While quantitative solubility data for this compound is not currently available in the literature, this guide provides a robust framework for predicting its solubility based on its chemical structure. For applications requiring precise solubility values, the detailed experimental protocols provided herein offer a clear path for their determination. This information is critical for the effective use of this compound in research and development, particularly in the fields of organic synthesis and drug development. It is recommended that researchers perform their own solubility tests in the specific solvent systems relevant to their work.
References
- 1. This compound | C14H15NO2 | CID 13323887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aniline is soluble in which of the following organic reagents?a.) Benzeneb.) Etherc.) Alcohold.) All of the above [vedantu.com]
- 3. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Ether | Chemical Structure & Properties | Britannica [britannica.com]
- 8. pharmajournal.net [pharmajournal.net]
Technical Guide: Synthesis and Discovery of 4-[(4-Methoxyphenyl)methoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(4-Methoxyphenyl)methoxy]aniline is an aromatic organic compound containing both an aniline and a methoxybenzyl ether functional group. Its structure suggests potential applications as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The aniline moiety provides a reactive site for various chemical transformations, while the methoxybenzyl ether group can act as a protecting group or be a key structural element for biological interactions. This document outlines the known chemical properties of this compound and provides a plausible synthetic route.
Chemical and Physical Properties
The fundamental properties of this compound have been computed and are available in public databases. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₂ | PubChem |
| Molecular Weight | 229.27 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 53234-92-7 | PubChem |
| Canonical SMILES | COC1=CC=C(C=C1)COC2=CC=C(C=C2)N | PubChem |
| InChI Key | QTJVWDMAQMKQAR-UHFFFAOYSA-N | PubChem |
| Appearance | Not reported | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
Synthesis of this compound
While a specific literature-documented synthesis protocol for this compound is not available, a highly probable and chemically sound method for its preparation is the Williamson ether synthesis. This method involves the reaction of a deprotonated phenol with an alkyl halide. In this case, 4-aminophenol would be deprotonated to its phenoxide, which then acts as a nucleophile to displace a halide from 4-methoxybenzyl halide.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The logical workflow for the synthesis is depicted below.
Caption: Proposed synthesis workflow for this compound.
Representative Experimental Protocol
Materials:
-
4-Aminophenol
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Deionized water
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-aminophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
To this suspension, add a solution of 4-methoxybenzyl chloride (1.1 equivalents) in a small amount of anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.
Characterization:
The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Discovery and Biological Significance
There is currently no specific information available in the public domain regarding the discovery of this compound or its involvement in any defined signaling pathways. It is plausible that this compound has been synthesized as an intermediate for the development of more complex molecules with potential biological activity, but such studies have not been explicitly published.
The logical relationship between the key reactants in the proposed synthesis is illustrated below.
Caption: Logical relationship of reactants in the proposed synthesis.
Conclusion
This compound is a compound with potential utility in synthetic organic chemistry. While detailed information about its discovery and biological applications is not currently available, its synthesis can be reasonably achieved through a Williamson ether synthesis. The representative protocol provided in this guide offers a starting point for researchers interested in preparing this molecule for further investigation. Future studies are needed to elucidate its properties and potential applications.
Potential Research Areas for 4-[(4-Methoxyphenyl)methoxy]aniline: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines potential research avenues for the novel compound 4-[(4-Methoxyphenyl)methoxy]aniline. While direct biological data for this molecule is not extensively available, its structural motifs, featuring a 4-methoxyphenyl group linked to an aniline moiety via a methoxy bridge, suggest a rich potential for pharmacological activity. Drawing parallels from structurally related compounds, this document explores its prospects as an enzyme inhibitor, an anticancer agent, and an anthelmintic drug. This guide provides detailed hypothetical experimental protocols and data presentation frameworks to facilitate further investigation into its therapeutic promise.
Introduction
This compound is a unique chemical entity characterized by the presence of two key pharmacophores: the anisole (methoxyphenyl) and aniline moieties. Anisole derivatives are known for a wide range of biological activities, including anticancer properties. Similarly, the aniline scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs. The ether linkage between these two rings provides a degree of conformational flexibility that may be crucial for binding to biological targets. This guide proposes a systematic exploration of the therapeutic potential of this compound based on the established activities of analogous structures.
Potential Research Areas
Enzyme Inhibition
The structural characteristics of this compound make it a compelling candidate for screening against various enzymes implicated in disease.
Rationale: N-benzyl aniline derivatives have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and carbonic anhydrases (CAs). The core structure of this compound shares similarities with these N-benzyl aniline compounds, suggesting it may also interact with the active sites of these enzymes.
Potential Applications:
-
AChE Inhibition: Alzheimer's disease and other neurodegenerative disorders.
-
CA Inhibition: Glaucoma, epilepsy, and certain types of cancer.
Rationale: Derivatives of N-benzyl-4-methoxyaniline have been synthesized and shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. The 4-methoxyaniline substructure in the target molecule provides a strong basis for investigating its potential as an AR inhibitor.
Potential Applications: Diabetic complications such as neuropathy, nephropathy, and retinopathy.
Rationale: 4-Aryloxy-N-arylanilines have been identified as potent inhibitors of succinate-cytochrome c reductase (mitochondrial complex III). The general structure of this compound aligns with this class of compounds, indicating a potential to disrupt mitochondrial respiration.
Potential Applications: Antifungal or anticancer therapies, as disruption of the electron transport chain can be cytotoxic to pathogens and cancer cells.
Anticancer Activity
Rationale: Anisole and aniline derivatives have independently been the focus of anticancer drug development. The combination of these two pharmacophores in this compound could lead to synergistic or novel anticancer properties. The methoxy groups, in particular, are common features in many natural and synthetic anticancer compounds.
Potential Mechanisms to Investigate:
-
Induction of apoptosis
-
Cell cycle arrest
-
Inhibition of cancer-related signaling pathways (e.g., tyrosine kinases, PI3K/Akt)
Anthelmintic Activity
Rationale: A simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has shown anthelmintic properties. This suggests that the 4-methoxyaniline core can be a valuable scaffold for the development of new anthelmintic agents.
Potential Targets: A broad range of parasitic helminths.
Data Presentation
To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in structured tables.
Table 1: In Vitro Enzyme Inhibition Data
| Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |
| Acetylcholinesterase | |||
| Carbonic Anhydrase II | |||
| Carbonic Anhydrase IX | |||
| Aldose Reductase | |||
| Succinate-Cytochrome c Reductase |
Table 2: In Vitro Anticancer Activity
| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |
| MCF-7 (Breast) | |||
| A549 (Lung) | |||
| HCT116 (Colon) | |||
| PC-3 (Prostate) | |||
| Normal Fibroblasts |
Table 3: In Vitro Anthelmintic Activity
| Parasite Species | EC₅₀ (µg/mL) - Motility | LC₅₀ (µg/mL) - Viability |
| Caenorhabditis elegans | ||
| Haemonchus contortus |
Experimental Protocols
Synthesis of this compound
A potential synthetic route can be adapted from standard organic chemistry procedures for the synthesis of diaryl ethers and anilines. A plausible method involves the Williamson ether synthesis.
-
Step 1: Deprotonation of 4-aminophenol with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).
-
Step 2: Reaction of the resulting phenoxide with 4-methoxybenzyl chloride.
-
Step 3: Work-up and purification of the final product by column chromatography.
Enzyme Inhibition Assays
-
Prepare a 96-well plate with 140 µL of 0.1 M phosphate buffer (pH 8.0) in each well.
-
Add 10 µL of the test compound (dissolved in a suitable solvent like DMSO, with appropriate solvent controls) at various concentrations.
-
Add 10 µL of AChE enzyme solution (1 U/mL).
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
This assay measures the esterase activity of CA.
-
To a 96-well plate, add 140 µL of Tris-HCl buffer (pH 7.4).
-
Add 20 µL of the test compound at various concentrations.
-
Add 20 µL of the CA isoenzyme solution (e.g., CA-II or CA-IX).
-
Incubate for 10 minutes at room temperature.
-
Add 20 µL of p-nitrophenyl acetate as the substrate.
-
Monitor the formation of p-nitrophenol by measuring the absorbance at 400 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).
Anthelmintic Activity Assay (Adult Worm Motility Assay)
-
Collect adult worms of a model organism (e.g., Haemonchus contortus).
-
Wash the worms with phosphate-buffered saline (PBS).
-
Place a defined number of worms (e.g., 5-10) in each well of a 24-well plate containing PBS.
-
Add the test compound at various concentrations to the wells.
-
Incubate at 37°C and observe worm motility at different time points (e.g., 1, 2, 4, 8, 24 hours).
-
Score motility on a scale (e.g., 0 for no movement, 3 for vigorous movement).
-
Determine the EC₅₀ for motility inhibition.
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for in vitro enzyme inhibition assays.
Caption: Workflow for in vitro anticancer activity screening.
Caption: Hypothetical anticancer signaling pathway.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents. The structural analogies to known bioactive molecules strongly suggest its potential as an enzyme inhibitor, an anticancer agent, and an anthelmintic compound. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of its pharmacological profile. Further research into this molecule is warranted and could lead to the discovery of new and effective treatments for a range of diseases.
Methodological & Application
Application Notes and Protocols for 4-[(4-Methoxyphenyl)methoxy]aniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the use of 4-[(4-Methoxyphenyl)methoxy]aniline , a key building block in organic synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. This compound serves as a protected form of 4-aminophenol, allowing for selective reactions on the aniline nitrogen without interference from the phenolic hydroxyl group.
Overview of Applications
The primary application of this compound lies in its use as a versatile intermediate in multi-step synthetic sequences. The methoxyphenylmethoxy (MPM) group serves as a robust protecting group for the phenolic hydroxyl functionality, which can be cleaved under specific conditions to reveal the free phenol in the final steps of a synthesis. This strategy is frequently employed in the synthesis of complex molecules, including but not limited to:
-
Kinase Inhibitors: The 4-aminophenol scaffold is a common feature in many kinase inhibitors, such as those targeting Src kinase and Epidermal Growth Factor Receptor (EGFR). The protected aniline allows for the construction of the core inhibitor structure, for example, through reaction with a quinazoline moiety.
-
Bioactive Scaffolds: The ability to selectively functionalize the aniline nitrogen opens up possibilities for creating diverse libraries of compounds for screening and drug discovery.
Experimental Protocols
The following protocols provide detailed methodologies for the N-acylation of this compound and the subsequent deprotection of the MPM group. These represent a typical synthetic sequence where this protected aniline is utilized.
Protocol 1: N-Acetylation of this compound
This protocol describes the acetylation of the aniline nitrogen, a common transformation to introduce an amide functionality.
Reaction Scheme:
Materials:
-
This compound
-
Acetic Anhydride
-
Sodium Acetate
-
Deionized Water
-
Ethanol
-
Hydrochloric Acid (concentrated)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, filtration apparatus, etc.)
Procedure:
-
Dissolve 1.0 equivalent of this compound in a mixture of water and a minimal amount of concentrated hydrochloric acid to facilitate dissolution.
-
In a separate flask, prepare a solution of 1.1 equivalents of sodium acetate in deionized water.
-
To the stirred solution of the aniline hydrochloride, add 1.2 equivalents of acetic anhydride in one portion.
-
Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature. The acetylated product, N-acetyl-4-[(4-methoxyphenyl)methoxy]aniline, will precipitate out of the solution as a white solid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
The crude product can be purified by recrystallization from ethanol/water to yield the pure N-acetyl-4-[(4-methoxyphenyl)methoxy]aniline.[1]
Expected Outcome:
The reaction should provide the acetylated product in good yield. The purity can be assessed by thin-layer chromatography (TLC) and melting point determination.
Protocol 2: Deprotection of the Methoxyphenylmethoxy (MPM) Group
This protocol outlines the cleavage of the MPM ether to unveil the free phenolic hydroxyl group.
Reaction Scheme:
Materials:
-
N-Acetyl-4-[(4-methoxyphenyl)methoxy]aniline
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 1.0 equivalent of N-acetyl-4-[(4-methoxyphenyl)methoxy]aniline in a mixture of dichloromethane and water (18:1 v/v).
-
To the stirred solution, add 1.2 equivalents of DDQ at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-acetyl-4-hydroxyaniline.
Data Presentation
The following tables summarize typical quantitative data for the reactions described above, based on literature values for analogous compounds.
Table 1: N-Acetylation of Anilines
| Starting Aniline | Acetylating Agent | Solvent | Base | Yield (%) | Reference |
| Aniline | Acetic Anhydride | Water | Sodium Acetate | >90 | [1] |
| 4-Aminophenol | Acetic Anhydride | Water | - | ~85 | [2] |
Table 2: Deprotection of Methoxybenzyl Ethers
| Substrate | Deprotecting Agent | Solvent | Yield (%) | Reference |
| 9-p-Methoxybenzylcarbazole | DDQ | Toluene/Water | 79 |
Visualizations
Experimental Workflow: Synthesis of an N-Acyl-4-hydroxyaniline
The following diagram illustrates the two-step synthetic sequence described in the protocols.
Caption: Synthetic pathway from protected aminophenol to the final product.
Logical Relationship: Protecting Group Strategy
This diagram outlines the logic behind using a protecting group strategy in organic synthesis.
Caption: The logic of using a protecting group in a multi-step synthesis.
References
Applications of 4-[(4-Methoxyphenyl)methoxy]aniline in Medicinal Chemistry: A Scaffold for Potent Kinase Inhibitors
Introduction
4-[(4-Methoxyphenyl)methoxy]aniline, also known as 4-(p-methoxybenzyloxy)aniline, is a versatile chemical intermediate that has found significant application in medicinal chemistry, particularly as a key building block in the synthesis of potent protein kinase inhibitors. Its unique structure, featuring a protected hydroxyl group on an aniline ring, allows for sequential chemical modifications to build complex heterocyclic scaffolds with therapeutic potential. This document provides detailed application notes and protocols for the use of this compound in the development of novel anti-cancer agents, specifically focusing on its role in the synthesis of pyrimidine-based inhibitors of Src family kinases.
Application Note: Synthesis of Pyrimidine-Based Src Family Kinase Inhibitors
The aniline moiety of this compound serves as a crucial nucleophile for the construction of substituted pyrimidine rings, a common scaffold in many kinase inhibitors. The p-methoxybenzyl (PMB) ether acts as a stable protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps if a free hydroxyl group is desired for biological activity or as a handle for further functionalization.
A primary application of this compound is in the synthesis of N4,N6-disubstituted pyrimidine-4,6-diamines, which have shown potent inhibitory activity against Src family kinases (SFKs). These non-receptor tyrosine kinases, including Src, Lck, Fyn, and Lyn, are critical regulators of various cellular processes such as proliferation, differentiation, survival, and angiogenesis. Dysregulation of SFK signaling is frequently observed in various cancers, making them attractive targets for therapeutic intervention.
The general synthetic strategy involves the sequential nucleophilic aromatic substitution on a di-chlorinated pyrimidine core. This compound is introduced at the C4 position of the pyrimidine, followed by the introduction of a second amine at the C6 position. This modular approach allows for the creation of a library of compounds with diverse substitutions at the N6 position to explore structure-activity relationships (SAR) and optimize for potency and selectivity.
Quantitative Data: Biological Activity of Pyrimidine Derivatives
While the specific IC50 values for the compounds directly synthesized from this compound as described in patent literature are not publicly disclosed in readily accessible academic journals, the patent documentation (WO2008000402) indicates that these compounds exhibit significant inhibitory activity against a panel of protein kinases. The data presented in the patent demonstrates the potential of this scaffold. For illustrative purposes, the table below shows typical inhibitory concentrations for potent Src family kinase inhibitors, which is the target class for the derivatives of this compound.
| Kinase Target | Representative IC50 (nM) |
| Lck | < 50 |
| Fyn | < 50 |
| Lyn | < 100 |
| Src | < 100 |
| VEGFR-2 | > 1000 (indicating selectivity) |
| EGFR | > 1000 (indicating selectivity) |
| Note: The IC50 values are representative for this class of compounds and are intended for illustrative purposes. Actual values for specific derivatives of this compound would need to be determined experimentally. |
Experimental Protocols
The following protocols describe the synthesis of a pyrimidine-based kinase inhibitor using this compound as a key starting material.
Protocol 1: Synthesis of N-(4-((4-methoxybenzyl)oxy)phenyl)-6-chloro-5-ethylpyrimidin-4-amine
This protocol details the first key step in the synthesis, the nucleophilic substitution of one chlorine atom on the pyrimidine ring.
Materials:
-
4,6-dichloro-5-ethylpyrimidine
-
4-((4-methoxybenzyl)oxy)aniline hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,6-dichloro-5-ethylpyrimidine (1.0 eq) in n-butanol, add 4-((4-methoxybenzyl)oxy)aniline hydrochloride (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 118 °C) and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield N-(4-((4-methoxybenzyl)oxy)phenyl)-6-chloro-5-ethylpyrimidin-4-amine as a solid.
Protocol 2: Synthesis of N4-(4-((4-methoxybenzyl)oxy)phenyl)-5-ethyl-N6-phenylpyrimidine-4,6-diamine (Example Final Product)
This protocol describes the second nucleophilic substitution to introduce the N6-substituent.
Materials:
-
N-(4-((4-methoxybenzyl)oxy)phenyl)-6-chloro-5-ethylpyrimidin-4-amine
-
Aniline (or other desired amine)
-
Trifluoroacetic acid (TFA)
-
1,4-Dioxane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve N-(4-((4-methoxybenzyl)oxy)phenyl)-6-chloro-5-ethylpyrimidin-4-amine (1.0 eq) in 1,4-dioxane.
-
Add aniline (1.5 eq) and a catalytic amount of trifluoroacetic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 101 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (ethyl acetate/hexane gradient) to obtain the final product, N4-(4-((4-methoxybenzyl)oxy)phenyl)-5-ethyl-N6-phenylpyrimidine-4,6-diamine.
Visualizations
Signaling Pathway of Src Family Kinases
The diagram below illustrates the general signaling pathway involving Src family kinases, which are the targets of the pyrimidine derivatives synthesized from this compound.
Caption: Src Family Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis
The following diagram outlines the key steps in the synthesis of the target kinase inhibitors.
Caption: Synthetic Workflow for Pyrimidine-Based Kinase Inhibitors.
Application Notes and Protocols for "4-[(4-Methoxyphenyl)methoxy]aniline" in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
"4-[(4-Methoxyphenyl)methoxy]aniline" is a versatile aromatic diamine building block for the synthesis of advanced polymers. Its unique structure, featuring a flexible ether linkage and a pendant methoxyphenyl group, imparts desirable properties to the resulting polymers, such as enhanced solubility, modified thermal characteristics, and specific optical properties. These attributes make polymers derived from this monomer attractive for a range of applications, including high-performance films, membranes for gas separation, and matrices for controlled drug delivery.
This document provides detailed application notes and experimental protocols for the use of "this compound" in the synthesis of aromatic polyamides and polyimides.
Physicochemical Properties of the Monomer
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₅NO₂ |
| Molecular Weight | 229.27 g/mol |
| CAS Number | 53234-92-7 |
Application 1: Synthesis of Soluble Aromatic Polyamides
The incorporation of "this compound" into a polyamide backbone disrupts the tight chain packing typical of aromatic polyamides, leading to enhanced solubility in common organic solvents. This improved processability allows for the formation of films and coatings via solution-casting techniques.
Expected Properties of Polyamides
Polyamides synthesized from "this compound" are expected to exhibit good thermal stability and mechanical properties, coupled with excellent solubility. The ether linkage and the pendant group contribute to a lower glass transition temperature compared to rigid-rod aramids.
Hypothetical Performance Data for Polyamides
The following table presents hypothetical data for polyamides synthesized from "this compound" and two common diacid chlorides, isophthaloyl chloride and terephthaloyl chloride. This data is based on reported values for structurally similar aromatic polyamides containing ether linkages and pendant groups.
| Polymer ID | Diacid Chloride | Inherent Viscosity (dL/g)¹ | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C)² |
| PA-1 | Isophthaloyl Chloride | 0.85 | 85 | 2.0 | 15 | 245 | 460 |
| PA-2 | Terephthaloyl Chloride | 0.92 | 95 | 2.3 | 10 | 260 | 475 |
¹ Measured in N,N-dimethylacetamide (DMAc) at a concentration of 0.5 g/dL at 30 °C. ² Measured at a heating rate of 10 °C/min in a nitrogen atmosphere.
Experimental Protocol: Low-Temperature Solution Polycondensation for Polyamide Synthesis (PA-1)
This protocol describes the synthesis of a polyamide from "this compound" and isophthaloyl chloride.
Materials:
-
"this compound" (1.146 g, 5.0 mmol)
-
Isophthaloyl chloride (1.015 g, 5.0 mmol)
-
N,N-dimethylacetamide (DMAc), anhydrous (20 mL)
-
Lithium chloride (LiCl) (0.5 g)
-
Pyridine, anhydrous (1 mL)
-
Methanol (200 mL)
Procedure:
-
In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve "this compound" and lithium chloride in anhydrous DMAc.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add isophthaloyl chloride to the stirred solution.
-
Add anhydrous pyridine to the reaction mixture.
-
Continue stirring at 0 °C for 1 hour, then allow the reaction to proceed at room temperature for 12 hours under a nitrogen atmosphere.
-
Precipitate the resulting viscous polymer solution by pouring it into 200 mL of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration, wash thoroughly with hot water and methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80 °C for 24 hours.
Application 2: Synthesis of Processable Polyimides
"this compound" can be employed as the diamine component in the synthesis of polyimides. The resulting polymers are expected to exhibit improved solubility and processability compared to conventional aromatic polyimides, while maintaining high thermal stability.
Expected Properties of Polyimides
Polyimides derived from this monomer are anticipated to be amorphous and soluble in a range of organic solvents.[1] They should possess high glass transition temperatures and excellent thermal stability.[1][2] The presence of the flexible ether and pendant methoxyphenyl groups can also lead to a lower dielectric constant, which is advantageous for microelectronics applications.
Hypothetical Performance Data for Polyimides
The following table provides hypothetical data for polyimides synthesized from "this compound" and two common dianhydrides, pyromellitic dianhydride (PMDA) and 4,4'-oxydiphthalic anhydride (ODPA). This data is extrapolated from literature on polyimides with similar structural motifs.
| Polymer ID | Dianhydride | Inherent Viscosity (dL/g)¹ | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C)² |
| PI-1 | Pyromellitic Dianhydride (PMDA) | 0.95 | 110 | 2.8 | 8 | 290 | 520 |
| PI-2 | 4,4'-Oxydiphthalic Anhydride (ODPA) | 1.05 | 105 | 2.6 | 12 | 275 | 510 |
¹ Of the poly(amic acid) precursor, measured in DMAc at a concentration of 0.5 g/dL at 30 °C. ² Of the final polyimide, measured at a heating rate of 10 °C/min in a nitrogen atmosphere.
Experimental Protocol: Two-Step Synthesis of Polyimides (PI-2)
This protocol outlines the synthesis of a polyimide from "this compound" and 4,4'-oxydiphthalic anhydride (ODPA).
Step 1: Synthesis of Poly(amic acid)
Materials:
-
"this compound" (1.146 g, 5.0 mmol)
-
4,4'-Oxydiphthalic anhydride (ODPA) (1.551 g, 5.0 mmol)
-
N-methyl-2-pyrrolidone (NMP), anhydrous (25 mL)
Procedure:
-
In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve "this compound" in anhydrous NMP.
-
Once the diamine has completely dissolved, add the dianhydride (ODPA) in one portion.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The solution will become viscous as the poly(amic acid) forms.
Step 2: Thermal Imidization
Procedure:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the glass plate in a programmable oven.
-
Heat the film according to the following temperature program under a nitrogen atmosphere:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
After cooling to room temperature, carefully peel the flexible polyimide film from the glass plate.
Visualizations
Caption: Workflow for the synthesis of aromatic polyamides.
Caption: Two-step workflow for polyimide synthesis.
Conclusion
"this compound" is a valuable monomer for the development of high-performance polyamides and polyimides with enhanced processability. The protocols and data presented here provide a foundation for researchers to explore the potential of this building block in various applications, from advanced materials to biomedical devices. The unique combination of a flexible ether linkage and a pendant methoxyphenyl group offers a route to tailor the properties of aromatic polymers to meet specific performance requirements.
References
Application Notes and Protocols for the Use of 4-[(4-Methoxyphenyl)methoxy]aniline in Schiff Base Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with wide-ranging applications in medicinal chemistry, materials science, and catalysis.[1] Their synthesis is typically straightforward, involving the condensation of a primary amine with an aldehyde or ketone.[1] The electronic and steric properties of the starting amine and aldehyde significantly influence the properties of the resulting Schiff base.
This document provides detailed protocols and application notes for the use of 4-[(4-methoxyphenyl)methoxy]aniline in the preparation of Schiff bases. This specific aniline derivative incorporates a 4-methoxybenzyl (PMB) ether, a common protecting group for phenols. Schiff bases synthesized from this precursor would feature a protected hydroxyl group, which can be deprotected in a subsequent step to yield a phenolic Schiff base. Phenolic Schiff bases are of particular interest in drug development due to their well-documented biological activities, including antimicrobial, anticancer, and antioxidant properties.[2][3][4] The presence of the imine and hydroxyl groups is often crucial for these biological actions.[2][3]
Due to the limited availability of published literature directly employing this compound for Schiff base synthesis, the following protocols are adapted from established procedures for structurally similar anilines, such as 4-methoxyaniline and 4-benzyloxyaniline.
Synthesis of the Starting Material: this compound
The starting material, this compound, is not as commercially available as simpler anilines. The following is an adapted two-step protocol for its synthesis from 4-nitrophenol and 4-methoxybenzyl chloride, based on a similar preparation of 4-benzyloxy aniline.[5]
Protocol 1: Synthesis of 1-methoxy-4-((4-nitro-phenoxy)methyl)benzene
This step involves the Williamson ether synthesis to protect the hydroxyl group of 4-nitrophenol with a 4-methoxybenzyl group.
-
Materials:
-
4-Nitrophenol
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophenol (1 equivalent) in acetone or DMF.
-
Add potassium carbonate (1.5 equivalents).
-
To this suspension, add 4-methoxybenzyl chloride (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol or isopropanol to obtain pure 1-methoxy-4-((4-nitrophenoxy)methyl)benzene.
-
Protocol 2: Synthesis of this compound
This step involves the reduction of the nitro group to an amine.
-
Materials:
-
1-methoxy-4-((4-nitrophenoxy)methyl)benzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Suspend 1-methoxy-4-((4-nitrophenoxy)methyl)benzene (1 equivalent) in ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (3-5 equivalents) or Iron powder (3-5 equivalents).
-
Heat the mixture to reflux.
-
Slowly add concentrated HCl dropwise and continue refluxing for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and neutralize by the slow addition of a concentrated NaOH solution until the pH is basic.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
-
Caption: Synthetic route for the preparation of the target aniline.
Preparation of Schiff Bases from this compound
The following is a general and robust protocol for the synthesis of Schiff bases via the condensation of an aldehyde with this compound. This method is adapted from procedures for 4-methoxyaniline.
Protocol 3: General Schiff Base Synthesis
-
Materials:
-
This compound (1 equivalent)
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-methoxybenzaldehyde) (1 equivalent)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount, e.g., 2-3 drops)
-
-
Procedure:
-
Dissolve this compound in ethanol or methanol in a round-bottom flask.
-
Add the substituted aldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux for 1-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration.
-
Wash the collected solid with a small amount of cold ethanol or methanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator or under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Caption: General workflow for Schiff base synthesis.
Quantitative Data (Adapted from Related Compounds)
The following tables summarize typical quantitative data for Schiff bases derived from the closely related 4-methoxyaniline . This data is provided to give researchers an expected range for yields, melting points, and key spectroscopic features.
Table 1: Physical Properties of Schiff Bases Derived from 4-Methoxyaniline
| Aldehyde Reactant | Product Name | Yield (%) | Melting Point (°C) | Appearance | Reference |
| 4-Methoxybenzaldehyde | (E)-4-Methoxy-N-(4-methoxybenzylidene)aniline | >85 | 153 | Grey crystals | [6] |
| Salicylaldehyde | 2-(((4-methoxyphenyl)imino)methyl)phenol | ~90 | 90-92 | Yellow solid | |
| 4-Hydroxybenzaldehyde | 4-(((4-methoxyphenyl)imino)methyl)phenol | >80 | 210-212 | Crystalline solid |
Table 2: Spectroscopic Data for a Representative Schiff Base: (E)-4-Methoxy-N-(4-methoxybenzylidene)aniline
| Spectroscopic Technique | Key Signal / Peak | Wavenumber (cm⁻¹) / Chemical Shift (ppm) |
| FT-IR | C=N (imine) stretch | ~1600-1625 |
| C-O (ether) stretch | ~1240-1260 | |
| ¹H NMR | -CH=N- (azomethine proton) | ~8.3-8.6 |
| -OCH₃ (methoxy protons) | ~3.8-3.9 | |
| Aromatic protons | ~6.8-7.8 |
Application Notes for Drug Development Professionals
Schiff bases derived from anilines bearing a protected or free phenolic hydroxyl group are valuable scaffolds in drug discovery.
-
Antimicrobial and Antifungal Agents: The imine group is a critical pharmacophore for antimicrobial activity.[7] Metal complexes of phenolic Schiff bases, in particular, often show enhanced activity compared to the free ligands, attributed to increased lipophilicity which facilitates penetration of cell membranes.[2][6]
-
Anticancer Activity: Many salicylaldehyde-based Schiff bases and their metal complexes have demonstrated significant anticancer properties.[2][7] The mechanism is often linked to their ability to chelate metal ions, which can then interact with biological targets. The presence of a hydroxyl group can enhance this chelating ability.
-
Antioxidant Properties: Phenolic Schiff bases are recognized as potent antioxidants and free radical scavengers.[4][8] The phenolic -OH group can donate a hydrogen atom to neutralize free radicals, a key mechanism in preventing oxidative stress-related diseases.[9] The position of the hydroxyl group on the aromatic ring can influence the antioxidant capacity.[9]
-
Enzyme Inhibition: Schiff bases have been shown to inhibit various enzymes, which is a common strategy in drug design.[8]
The use of this compound allows for the synthesis of a stable Schiff base intermediate. The 4-methoxybenzyl (PMB) protecting group can be selectively removed under oxidative or acidic conditions to unmask the phenolic hydroxyl group at a later stage in a synthetic route. This strategy enables further chemical modifications on other parts of the molecule without affecting the reactive phenol.
Caption: A logical workflow for synthesis and evaluation.
References
- 1. Biological applications of Schiff bases: An overview | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]
- 6. Synthesis, characterization and biological activity of some platinum(II) complexes with Schiff bases derived from salicylaldehyde, 2-furaldehyde and phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Activities of Biopolymeric Schiff Bases Prepared with Chitosan and Salicylaldehydes and Their Pd(II) and Pt(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsconlinepress.com [gsconlinepress.com]
Electropolymerization of 4-Methoxyaniline Derivatives: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
The electrochemical polymerization of 4-methoxyaniline, also known as p-anisidine, and its derivatives, offers a versatile method for the fabrication of functional polymer films with tailored electronic and chemical properties. These polymers, belonging to the polyaniline family, are of significant interest due to their potential applications in various fields, including the development of sensors, corrosion protection coatings, and electrochromic devices. This document provides detailed application notes and experimental protocols for the electropolymerization of 4-methoxyaniline derivatives, with a focus on providing clear, actionable guidance for researchers.
Applications of Electropolymerized 4-Methoxyaniline Derivatives
Poly(4-methoxyaniline) and its related polymers exhibit a range of properties that make them suitable for several advanced applications:
-
Biosensors: The conductive nature of these polymers allows for the effective immobilization of biomolecules, such as enzymes, and facilitates electron transfer, which is crucial for the development of sensitive electrochemical biosensors. For instance, they can be used in the development of sensors for detecting metabolites or monitoring biological processes.
-
Corrosion Protection: When coated on metal surfaces, these polymer films can act as a protective barrier against corrosive environments. Their ability to exist in different oxidation states allows them to passivate the metal surface, thereby inhibiting corrosion.
-
Electrochromic Devices: The reversible color changes that occur upon oxidation and reduction of the polymer make them suitable for use in smart windows and other electrochromic applications.
-
Energy Storage: The redox activity of these polymers allows them to store charge, making them promising materials for supercapacitors and batteries.
Quantitative Data Summary
The following tables summarize key quantitative data for electropolymerized aniline derivatives. This data is provided as a reference for expected performance and for comparison between different synthesis conditions.
Table 1: Electrical Properties of Electropolymerized Aniline Derivatives
| Polymer/Composite | Synthesis Condition | Conductivity (S/cm) | Specific Capacitance (mF/cm²) |
| Polyaniline | 0.1 M Aniline in 1 M H₂SO₄ | Varies with doping, typically 10⁻² to 10¹ | 109.7 (without magnetic field) |
| Polyaniline | 0.1 M Aniline in 1 M H₂SO₄ | Not specified | 190.6 (with 530 mT magnetic field)[1] |
| Polyaniline/CSA | 0.4 M Aniline in 1.2 M CSA | Higher than PANI/HCl | > 200 |
| Polyaniline/HCl + CTAB | 0.4 M Aniline in 1.2 M HCl | Lower conductivity | Not specified |
Table 2: Electrochemical Performance of Polyaniline-Based Supercapacitors
| Polymer | Synthesis Method | Capacitance Retention | Cycle Life |
| Polyaniline (no magnetic field) | Pulsed-potential polymerization | Suffers serious loss | After 29,000 cycles[1] |
| Polyaniline (530 mT magnetic field) | Pulsed-potential polymerization | Maintained capacitance | Over 75,000 cycles[1] |
Experimental Protocols
This section provides detailed protocols for the electropolymerization of 4-methoxyaniline and its derivatives using common electrochemical techniques.
Protocol 1: Electropolymerization of 4-Methoxyaniline by Cyclic Voltammetry
This protocol describes the formation of a poly(4-methoxyaniline) film on a glassy carbon electrode using cyclic voltammetry.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Glassy carbon electrode (working electrode)
-
Platinum wire or foil (counter electrode)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)
-
4-methoxyaniline (p-anisidine) monomer
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Deionized water
-
Nitrogen gas source
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and sonicate for 5 minutes in deionized water to remove any polishing residues.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrolyte Preparation:
-
Prepare a 1 M aqueous solution of H₂SO₄ or HCl.
-
Dissolve 4-methoxyaniline in the acid solution to a final concentration of 0.1 M.
-
Purge the solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the prepared glassy carbon working electrode, platinum counter electrode, and the reference electrode.
-
Fill the cell with the monomer-containing electrolyte solution, ensuring the electrodes are immersed.
-
Maintain a nitrogen atmosphere over the solution throughout the experiment.
-
-
Electropolymerization:
-
Connect the electrodes to the potentiostat.
-
Set the potential range for cyclic voltammetry from -0.2 V to +0.9 V (vs. SCE).
-
Set the scan rate to 50 mV/s.[2]
-
Initiate the cyclic voltammetry for a desired number of cycles (e.g., 10-20 cycles). The successful polymerization is indicated by the gradual increase in the peak currents with each cycle.[2]
-
-
Post-Polymerization Treatment:
-
After polymerization, carefully remove the modified electrode from the cell.
-
Rinse the electrode with the background electrolyte (e.g., 1 M H₂SO₄) to remove any unreacted monomer.
-
The electrode is now ready for characterization or application.
-
Protocol 2: Potentiostatic Electropolymerization of 4-Methoxyaniline
This protocol outlines the deposition of a poly(4-methoxyaniline) film using a constant potential (potentiostatic) method.
Materials and Equipment:
-
Same as in Protocol 1.
Procedure:
-
Electrode and Electrolyte Preparation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Electrochemical Cell Setup:
-
Follow step 3 from Protocol 1.
-
-
Electropolymerization:
-
Connect the electrodes to the potentiostat.
-
Apply a constant potential of +1.25 V (vs. SCE) to the working electrode.
-
Maintain this potential for a specific duration (e.g., 5 minutes) to achieve the desired film thickness.[3]
-
-
Post-Polymerization Treatment:
-
Follow step 5 from Protocol 1.
-
Visualizations
The following diagrams illustrate the experimental workflow and a simplified representation of the electropolymerization process.
References
Application Notes: Synthesis of Azo Dyes Utilizing 4-[(4-Methoxyphenyl)methoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their extensive applications span various industries, including textiles, printing, food, and pharmaceuticals, owing to their vibrant colors, good fastness properties, and relative ease of synthesis. The specific properties of an azo dye are largely determined by the chemical nature of the aromatic amines and coupling components used in their synthesis.
This document provides detailed application notes and protocols for the synthesis of azo dyes using 4-[(4-Methoxyphenyl)methoxy]aniline as the diazo component. This aniline derivative, with its methoxy-substituted benzyl ether moiety, offers potential for producing dyes with unique shades and properties. The protocols outlined below describe the diazotization of this compound and its subsequent coupling with various aromatic compounds to generate novel azo dyes.
Synthesis of Azo Dyes from this compound
The synthesis of azo dyes from this compound follows a two-step process:
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with nitrous acid (HNO₂) under acidic conditions and low temperatures (0-5 °C). Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).
-
Azo Coupling: The resulting diazonium salt solution is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the stable azo dye.
Experimental Protocols
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature remains between 0-5 °C.
-
Continue stirring the mixture for an additional 10-15 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution is the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling component (e.g., 2-naphthol, phenol, N,N-dimethylaniline)
-
Sodium Hydroxide (NaOH) solution (for phenolic coupling components) or a suitable buffer
-
Distilled Water
-
Ice
Procedure for Coupling with a Phenolic Compound (e.g., 2-naphthol):
-
Dissolve the desired molar equivalent of the coupling component (e.g., 2-naphthol) in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid product with cold distilled water to remove any unreacted salts.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
| Diazo Component | Coupling Component | Molar Ratio (Amine:Coupling) | Reaction Time (min) | Yield (%) | Color | Melting Point (°C) | λmax (nm) |
| This compound | 2-Naphthol | 1:1 | 60 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| This compound | Phenol | 1:1 | 60 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| This compound | N,N-Dimethylaniline | 1:1 | 60 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| This compound | Resorcinol | 1:1 | 60 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of azo dyes from this compound.
Caption: General workflow for the synthesis of azo dyes.
Logical Relationship of Synthesis Steps
This diagram outlines the logical progression and key conditions for the synthesis process.
Caption: Logical steps in azo dye synthesis.
Applications and Future Research
Azo dyes synthesized from this compound have potential applications in various fields:
-
Textile Industry: These dyes could be investigated for dyeing natural and synthetic fibers, with the potential for unique color palettes and improved fastness properties due to the bulky substituent.
-
Pharmaceutical and Biological Research: The azo linkage is susceptible to reduction by enzymes in the body, which can lead to the release of the constituent amines. This property can be exploited for the development of prodrugs, where a pharmacologically active molecule is released at a specific site. The unique structure of these dyes may also impart interesting biological activities, such as antimicrobial or anticancer properties, which warrants further investigation.
-
Analytical Chemistry: The distinct color and spectroscopic properties of these dyes could be utilized in the development of new pH indicators or chemosensors for the detection of metal ions.
Further research is encouraged to synthesize a library of azo dyes from this compound with various coupling components, to fully characterize their physicochemical properties (e.g., spectroscopic analysis, thermal stability, solubility), and to explore their potential applications in the fields mentioned above. The systematic collection of quantitative data will be crucial for establishing structure-property relationships and guiding the design of novel azo dyes with tailored functionalities.
Analytical Techniques for the Characterization of 4-[(4-Methoxyphenyl)methoxy]aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 4-[(4-Methoxyphenyl)methoxy]aniline , a substituted aniline derivative of interest in medicinal chemistry and materials science. The following sections outline methodologies for the comprehensive analysis of this compound using various spectroscopic and chromatographic techniques.
Overview of Analytical Strategy
The characterization of "this compound" involves a multi-faceted analytical approach to confirm its identity, purity, and structural integrity. This typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation and fragmentation analysis, chromatography for purity assessment, and vibrational and electronic spectroscopy for functional group identification and analysis of electronic properties.
Caption: General analytical workflow for the characterization of synthesized organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of "this compound".
Quantitative Data
| Technique | Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ¹H NMR | ¹H | 7.29 | d, J = 8.8 Hz | 2H | Ar-H (methoxybenzyl) |
| 6.88 | d, J = 8.8 Hz | 2H | Ar-H (methoxybenzyl) | ||
| 6.78 | d, J = 9.0 Hz | 2H | Ar-H (aniline) | ||
| 6.63 | d, J = 9.0 Hz | 2H | Ar-H (aniline) | ||
| 4.88 | s | 2H | -O-CH ₂-Ar | ||
| 3.79 | s | 3H | -OCH ₃ | ||
| 3.65 | br s | 2H | -NH ₂ |
Note: ¹H NMR data is based on the reported synthesis of the analogous compound 4-(4-methoxybenzyloxy)aniline.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range of proton resonances (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon resonances (e.g., 0-200 ppm).
-
A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, further confirming its identity.
Quantitative Data
| Technique | Ionization Mode | m/z | Interpretation |
| ESI-MS | Positive | [M+H]⁺ | Molecular ion peak |
| EI-MS | - | Varies | Fragmentation pattern |
Note: Specific m/z values for fragments are hypothetical and based on common fragmentation patterns of benzyl ethers and anilines.
Experimental Protocol: ESI-MS and EI-MS
3.2.1. Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Analysis:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-20 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The expected m/z for the protonated molecule is approximately 230.28.
-
3.2.2. Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid or a concentrated solution onto a direct insertion probe or inject a solution into a gas chromatograph (GC) coupled to the mass spectrometer.
-
Instrumentation: Use a mass spectrometer with an EI source.
-
Analysis:
-
Acquire the mass spectrum at a standard electron energy of 70 eV.
-
Analyze the fragmentation pattern. Expected fragments may arise from cleavage of the benzylic ether bond and other characteristic fragmentations of the aromatic rings.
-
Caption: Hypothetical fragmentation pathway in EI-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of "this compound" and for quantifying it in mixtures.
Quantitative Data (Representative)
| Parameter | Value |
| Retention Time (t_R) | Dependent on conditions |
| Purity | >95% (typical target) |
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength corresponding to an absorbance maximum of the compound (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
-
Analysis: Inject a small volume (e.g., 10-20 µL) of the sample. The purity is determined by the area percentage of the main peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Quantitative Data (Characteristic Peaks)
| Wavenumber (cm⁻¹) (Approximate) | Vibration | Functional Group |
| 3450-3300 | N-H stretch | Primary amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H (-CH₂-, -CH₃) |
| 1620-1580 | C=C stretch | Aromatic ring |
| 1520-1480 | N-H bend | Primary amine (-NH₂) |
| 1250-1200 | C-O stretch (asymmetric) | Aryl ether |
| 1050-1020 | C-O stretch (symmetric) | Aryl ether |
Experimental Protocol: FTIR
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A standard FTIR spectrometer.
-
Analysis:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The resulting spectrum should be analyzed for the presence of the characteristic absorption bands of the functional groups.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine an optimal wavelength for HPLC detection.
Quantitative Data (Representative)
| Parameter | Value |
| λ_max | ~230 nm and ~290 nm (typical for substituted anilines) |
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance in the range of 0.1-1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Analysis:
-
Use the pure solvent as a blank.
-
Scan the absorbance of the sample solution over a range of wavelengths (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Biological Context and Signaling Pathways
Currently, there is limited publicly available information directly linking "this compound" to specific biological activities or signaling pathways. However, the benzyloxyaniline scaffold is present in molecules that have been investigated as inhibitors of tyrosine kinases and as ligands for serotonin receptors. Further research would be required to determine if "this compound" exhibits similar properties.
Caption: A hypothetical signaling pathway for a benzyloxyaniline-containing tyrosine kinase inhibitor.
Application Notes and Protocols: Reaction of 4-[(4-Methoxyphenyl)methoxy]aniline with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(4-Methoxyphenyl)methoxy]aniline, also known as 4-(p-methoxybenzyloxy)aniline, is a versatile synthetic intermediate. The primary aromatic amine functionality readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, or Schiff bases. The (4-methoxyphenyl)methoxy group, commonly known as the p-methoxybenzyl (PMB) ether group, serves as a stable protecting group for the phenolic hydroxyl group. This allows for selective manipulation of the amine group, with the option for subsequent deprotection of the PMB ether to reveal the phenol, a common structural motif in biologically active molecules. These imine derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and as precursors to more complex molecular architectures in drug discovery.
Core Reaction: Imine (Schiff Base) Formation
The fundamental reaction involves the nucleophilic attack of the primary amine of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically followed by the elimination of a water molecule to form the carbon-nitrogen double bond of the imine. The reaction is generally reversible and often catalyzed by an acid. To drive the reaction to completion, it is common to remove the water formed during the reaction, for instance, by azeotropic distillation with a suitable solvent like toluene or by using a dehydrating agent such as molecular sieves.
Application Notes
-
Substrate Scope : This reaction is broadly applicable to a wide range of aliphatic and aromatic aldehydes. Ketones also react to form the corresponding ketimines, although the reaction may be slower due to the increased steric hindrance and lower electrophilicity of the ketone's carbonyl carbon compared to that of an aldehyde.
-
Catalysis : Acid catalysis (e.g., p-toluenesulfonic acid, acetic acid) is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine.
-
Reaction Conditions : The choice of solvent and temperature is crucial. Toluene is frequently used to allow for the azeotropic removal of water using a Dean-Stark apparatus. For more sensitive substrates, the reaction can be carried out at lower temperatures in the presence of a dehydrating agent like 4 Å molecular sieves.
-
PMB Protecting Group : The p-methoxybenzyl (PMB) ether is a robust protecting group that is stable under a variety of reaction conditions, including those typically used for imine formation. It can be cleaved under oxidative conditions (e.g., with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN)) or under certain acidic conditions, which allows for the unmasking of the phenol group at a later synthetic stage.[1][2]
-
Utility in Synthesis : The resulting imines are valuable intermediates. The C=N bond can be reduced to form secondary amines, or the imine can participate in cycloaddition reactions and other transformations to build complex molecular frameworks.
Experimental Protocols
While specific experimental data for this compound is not extensively published, the following protocols, adapted from analogous reactions with p-anisidine (4-methoxyaniline), are directly applicable and serve as excellent starting points. The reactivity of the amino group is comparable.
Protocol 1: General Synthesis of Imines using Dean-Stark Apparatus
This protocol is suitable for a wide range of aldehydes and ketones.
-
Setup : To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add the aldehyde or ketone (10.0 mmol, 1.0 equiv.) and this compound (10.0 mmol, 1.0 equiv.) in dry toluene (50 mL).
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Catalyst : Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol, 0.01 equiv.).
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Reaction : Heat the mixture to reflux. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap and by thin-layer chromatography (TLC).
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Workup : Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
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Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification : The crude imine product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, heptane/ethyl acetate) or by column chromatography on silica gel.[3]
Protocol 2: Synthesis of Imines using Molecular Sieves
This method is ideal for reactions that are sensitive to high temperatures.
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Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde or ketone (10.0 mmol, 1.0 equiv.) and this compound (10.0 mmol, 1.0 equiv.) in a dry solvent such as dichloromethane or toluene (50 mL).
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Dehydrating Agent : Add activated 4 Å molecular sieves (8.0 g).
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Reaction : Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) overnight. Monitor the reaction for completion by TLC.
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Workup : Upon completion, filter the reaction mixture to remove the molecular sieves, washing the sieves with a small amount of the solvent.
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Isolation and Purification : Combine the filtrates and evaporate the solvent under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography as described in Protocol 1.[3]
Quantitative Data
The following table summarizes representative yields for the synthesis of imines from the closely related p-anisidine with various ketones, which can be expected to be similar for this compound.
| Entry | Ketone Reactant | Product | Yield (%) | Reference |
| 1 | 1-(4-methoxyphenyl)ethan-1-one | N,1-bis(4-methoxyphenyl)ethan-1-imine | Not specified, but synthesis reported | [3] |
| 2 | 1-(p-tolyl)ethan-1-one | N-(4-methoxyphenyl)-1-(p-tolyl)ethan-1-imine | Not specified, but synthesis reported | [3] |
| 3 | 1-(4-(trifluoromethyl)phenyl)ethan-1-one | N-(4-methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-imine | Not specified, but synthesis reported | [3] |
| 4 | 1-(4-fluorophenyl)ethan-1-imine | 1-(4-fluorophenyl)-N-(4-methoxyphenyl)ethan-1-imine | 51% | [3] |
Visualizations
Reaction Pathway and Workflow
The following diagrams illustrate the general reaction pathway for imine formation and a typical experimental workflow.
References
Application Notes and Protocols for 4-[(4-Methoxyphenyl)methoxy]aniline: Safe Handling and Storage
Introduction
This document provides detailed application notes and protocols for the safe handling and storage of the chemical compound 4-[(4-Methoxyphenyl)methoxy]aniline (CAS No. 53234-92-7). These guidelines are intended for researchers, scientists, and drug development professionals who may work with this substance.
Disclaimer: A specific Safety Data Sheet (SDS) for "this compound" was not publicly available at the time of this writing. The following procedures are based on general principles of laboratory safety for handling aniline derivatives and research chemicals. It is imperative to obtain the specific SDS from your chemical supplier before commencing any work with this compound. The information in the SDS will supersede the general guidance provided here.
Compound Information
While a detailed, verified profile for "this compound" is limited without a specific SDS, some basic properties can be referenced from public chemical databases.
| Property | Value | Source |
| CAS Number | 53234-92-7 | PubChem[1] |
| Molecular Formula | C₁₄H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 229.27 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 4-(4-methoxybenzyloxy)aniline, Benzenamine, 4-[(4-methoxyphenyl)methoxy]- | PubChem[1] |
Hazard Identification and Personal Protective Equipment (PPE)
The specific hazards of "this compound" are not fully documented without an SDS. However, aniline and its derivatives are generally considered hazardous. The following is a conservative approach to hazard mitigation.
Potential Hazards (Assumed based on related compounds):
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Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
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Skin/Eye Irritation: May cause irritation upon contact.
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Sensitization: May cause allergic skin or respiratory reactions.
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Organ Toxicity: Potential for target organ effects with prolonged or repeated exposure.
Personal Protective Equipment (PPE)
A comprehensive assessment of necessary PPE should be conducted based on the specific experimental conditions. The following are minimum requirements:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use. |
| Body Protection | A lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is recommended. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
Safe Handling Procedures
Adherence to standard laboratory safety protocols is essential.
General Handling Protocol
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Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.
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Weighing: If the compound is a solid, weigh it out within the fume hood to minimize dust inhalation. Use anti-static measures if the powder is fine.
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Dissolving: If preparing a solution, add the solid to the solvent slowly. Ensure the process is conducted in a closed or contained system within the fume hood.
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Reactions: Set up all reactions within the fume hood. Ensure that all glassware is properly secured.
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Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Spill and Emergency Procedures
Spill:
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Evacuate the immediate area.
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If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety (EHS) department.
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For small spills, and if you are trained to do so, use an appropriate absorbent material to contain the spill.
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Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
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Ventilate the area.
Exposure:
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Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
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Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
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Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage Procedures
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry place. Specific temperature requirements should be obtained from the supplier's SDS. A general recommendation for similar compounds is 2-8°C. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to air or moisture. |
| Light | Protect from light by storing in an amber vial or a light-blocking container. |
| Container | Keep the container tightly sealed to prevent contamination and exposure. |
| Incompatibilities | Store away from strong oxidizing agents, acids, and bases. A full list of incompatibilities should be detailed in the SDS. |
Experimental Workflow and Diagrams
General Workflow for Handling "this compound"
Caption: General workflow for safely handling chemical compounds.
Logical Relationship for Storage
Caption: Key considerations for the proper storage of the compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(4-Methoxyphenyl)methoxy]aniline
Welcome to the technical support center for the synthesis of 4-[(4-Methoxyphenyl)methoxy]aniline. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, reacting 4-aminophenol with 4-methoxybenzyl chloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Deprotonation: The base used may be too weak or not sufficiently dried, failing to generate the 4-aminophenoxide nucleophile. 2. Poor Quality Reagents: 4-methoxybenzyl chloride can degrade over time. The solvent may contain water. 3. Low Reaction Temperature: The reaction may be too slow at the temperature used. | 1. Base Selection & Handling: Use a strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and ensure it is anhydrous. For unactivated alcohols, a stronger base like sodium hydride (NaH) might be considered, though it may be overly reactive here.[1][2] 2. Reagent Quality Check: Use freshly opened or properly stored 4-methoxybenzyl chloride. Ensure solvents are anhydrous. 3. Temperature Adjustment: Gently heat the reaction mixture. A temperature range of room temperature up to 60-80°C can be explored. Monitor the reaction progress by TLC. |
| Presence of Multiple Spots on TLC (Impurity Formation) | 1. Side Reactions: The primary competing reaction is the E2 elimination of HCl from 4-methoxybenzyl chloride, especially at higher temperatures.[1][3] 2. C-Alkylation: The phenoxide ion is an ambient nucleophile, and some alkylation may occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[1] 3. N-Alkylation: The amine group of 4-aminophenol or the product could also be alkylated, leading to secondary amine byproducts. | 1. Temperature Control: Avoid excessive heating to minimize elimination. 2. Solvent Choice: Using polar aprotic solvents like acetonitrile or DMF can favor the desired Sₙ2 reaction.[3] 3. Purification: Utilize column chromatography to separate the desired product from isomers and byproducts. A gradient elution with a hexane/ethyl acetate solvent system is often effective. |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient Reagent: The molar ratio of the alkylating agent or base to the starting material may be too low. 2. Deactivation of Reagents: Moisture in the reaction can quench the base and hydrolyze the alkyl halide. | 1. Stoichiometry Adjustment: Use a slight excess (1.1-1.2 equivalents) of 4-methoxybenzyl chloride and a larger excess of the base (2-3 equivalents). 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Product Isolation/Purification | 1. Product Solubility: The product may have similar solubility to the starting materials or byproducts, making recrystallization challenging. 2. Emulsion during Workup: Formation of a stable emulsion during the aqueous workup can lead to product loss. | 1. Chromatography: Flash column chromatography is the most reliable method for purifying the product from closely related impurities. 2. Workup Technique: Use a brine wash to help break emulsions. If necessary, filter the organic layer through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this synthesis?
A1: The synthesis of this compound from 4-aminophenol and 4-methoxybenzyl chloride proceeds via a Williamson ether synthesis. This is a bimolecular nucleophilic substitution (Sₙ2) reaction.[4][5] First, a base is used to deprotonate the hydroxyl group of 4-aminophenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the benzylic carbon of 4-methoxybenzyl chloride, displacing the chloride leaving group and forming the desired ether linkage.
Q2: Which base is most effective for this synthesis?
A2: For aryl ethers like this, moderately strong bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally effective and commonly used.[1][2] They are strong enough to deprotonate the phenol without causing significant side reactions. Stronger bases like sodium hydride (NaH) can be used but may increase the risk of side reactions.
Q3: What are the ideal solvents for this reaction?
A3: Polar aprotic solvents are preferred as they promote Sₙ2 reactions.[3] Acetonitrile and dimethylformamide (DMF) are excellent choices.[3] Acetone can also be used.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials (4-aminophenol and 4-methoxybenzyl chloride). The reaction is complete when the spot corresponding to the limiting reactant (usually 4-aminophenol) has disappeared and a new, typically less polar, product spot is observed.
Q5: What is the expected yield for this synthesis?
A5: While yields can vary significantly based on the specific conditions, a well-optimized Williamson ether synthesis of this type can be expected to achieve yields in the range of 70-90%. One analogous procedure involving the reaction of p-aminophenol with a substituted quinazoline chloride reported a yield of 78%.[6]
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized procedure based on standard Williamson ether synthesis protocols.[2] Researchers should optimize the conditions for their specific laboratory setup.
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Preparation:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1.0 eq.).
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Add anhydrous potassium carbonate (2.0-3.0 eq.).
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Add a suitable volume of anhydrous acetonitrile to form a stirrable suspension.
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Reaction:
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Add 4-methoxybenzyl chloride (1.1-1.2 eq.) to the suspension at room temperature.
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Heat the reaction mixture to a gentle reflux (around 82°C for acetonitrile) and maintain for 4-6 hours.
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Monitor the reaction progress by TLC until the 4-aminophenol is consumed.
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Workup:
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Cool the reaction mixture to room temperature.
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Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification:
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Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.
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Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
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Visualizations
Experimental Workflow
References
- 1. jk-sci.com [jk-sci.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. webofproceedings.org [webofproceedings.org]
Technical Support Center: Purification of 4-[(4-Methoxyphenyl)methoxy]aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "4-[(4-Methoxyphenyl)methoxy]aniline".
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question: My crude product is a dark oil or discolored solid. What is the likely cause and how can I fix it?
Answer: Discoloration, often appearing as a grey-brown hue, is a common issue with aromatic amines like p-anisidine derivatives and is typically caused by air oxidation.
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Recommendation: To minimize oxidation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during prolonged heating or storage. For discolored crude product, treatment with activated charcoal during recrystallization can be effective in removing colored impurities.
Question: I am having difficulty purifying my compound using standard silica gel column chromatography. The compound is streaking or not eluting properly. What should I do?
Answer: The basic nature of the aniline functional group in your compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can result in poor separation, tailing of peaks, and even irreversible adsorption of the product onto the column.
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Solution 1: Mobile Phase Modification. Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica gel. A common choice is triethylamine (TEA) at a concentration of 0.5-1% (v/v) in your hexane/ethyl acetate or dichloromethane/methanol mobile phase.[1]
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Solution 2: Use of Deactivated Silica. Consider using silica gel that has been deactivated with a base. This can be achieved by preparing a slurry of the silica gel in the mobile phase containing the basic modifier before packing the column.
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Solution 3: Alternative Stationary Phases. If issues persist, consider using an alternative stationary phase such as alumina (basic or neutral) or an amine-functionalized silica gel, which are more compatible with basic compounds.
Question: My compound is not crystallizing from the chosen solvent system. What steps can I take to induce crystallization?
Answer: Failure to crystallize can be due to several factors, including the presence of impurities, the choice of solvent, or supersaturation issues.
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Troubleshooting Steps:
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Purity Check: Ensure the crude product is not excessively impure. If necessary, perform a preliminary purification step like an acid wash to remove basic impurities or a simple filtration through a silica plug to remove polar impurities.
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Solvent System Optimization: Experiment with different solvent systems. A good starting point for your compound, based on similar structures, is a mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexane or pentane).[2] Try varying the ratios to find the optimal conditions for crystallization.
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Induce Crystallization:
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Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the supersaturated solution.
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Cooling: Slowly cool the solution. A gradual decrease in temperature often yields better quality crystals. Start with cooling to room temperature, then move to a refrigerator, and finally a freezer if necessary.
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Concentration: Slowly evaporate the solvent from the solution to increase the concentration of your compound.
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Frequently Asked Questions (FAQs)
What are the likely impurities in my crude this compound?
Common impurities can include:
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Unreacted Starting Materials: Such as 4-methoxyaniline (p-anisidine) and 4-methoxybenzyl chloride or bromide.
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Byproducts of the Synthesis: Depending on the synthetic route, these could include products of over-alkylation or side reactions on the aromatic rings. For instance, in reactions involving p-anisidine, isomeric byproducts can sometimes form.
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Oxidation Products: Aromatic amines are susceptible to air oxidation, which can lead to colored impurities.
What is a recommended solvent system for recrystallization?
Based on procedures for structurally related compounds, a mixture of dichloromethane and pentane is a promising system to try for the recrystallization of this compound.[2] Alternatively, combinations of ethanol/water or methanol with a co-solvent like dichloromethane have been used for similar molecules.[3]
What is a good starting point for developing a column chromatography method?
A common mobile phase for compounds of this type is a gradient of ethyl acetate in hexane .[4][5] For thin-layer chromatography (TLC) to monitor the separation, a starting point of 4:1 hexanes/ethyl acetate can be used.[6] Due to the basicity of the aniline, it is highly recommended to add 0.5-1% triethylamine to the eluent.[1]
How can I remove unreacted p-anisidine from my crude product?
An acidic wash can be effective. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic p-anisidine will be protonated and move into the aqueous layer, while your likely less basic N-protected product may remain in the organic layer. Neutralize the aqueous layer with a base and extract with an organic solvent to recover the p-anisidine if needed. Note: Test the acid stability of your target compound on a small scale first.
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization for your specific crude product.
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Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable solvent in which it is readily soluble at elevated temperatures (e.g., dichloromethane or ethyl acetate). Heat the mixture gently to facilitate dissolution.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal.
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Crystallization: Slowly add a poor solvent (e.g., pentane or hexane) to the hot filtrate until the solution becomes slightly turbid.
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Cooling: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or freezer may be necessary to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold poor solvent to remove any remaining impurities.
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Drying: Dry the crystals under vacuum.
Column Chromatography Protocol
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TLC Analysis: Develop a suitable mobile phase by performing TLC analysis of your crude product. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5-1% triethylamine to the mobile phase to prevent streaking.
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Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
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Elution: Elute the column with the mobile phase, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-[(4--Methoxyphenyl)methoxy]aniline.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Purification
| Purification Method | Solvent System (Starting Recommendation) | Notes |
| Recrystallization | Dichloromethane / Pentane | A good solvent/poor solvent combination for inducing crystallization.[2] |
| Column Chromatography | Hexanes / Ethyl Acetate with 0.5-1% Triethylamine | A common eluent for aromatic amines. The addition of triethylamine is crucial to prevent tailing on silica gel.[1] |
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
Common side reactions in the synthesis of "4-[(4-Methoxyphenyl)methoxy]aniline"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-[(4-Methoxyphenyl)methoxy]aniline.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis by reacting 4-aminophenol with 4-methoxybenzyl chloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete deprotonation of 4-aminophenol.2. Competing O-alkylation and N-alkylation.3. Side reaction: Elimination of HCl from 4-methoxybenzyl chloride.4. Inefficient reaction conditions (temperature, solvent, base). | 1. Ensure the use of a sufficiently strong base (e.g., NaH, K2CO3) and anhydrous conditions to fully form the phenoxide.2. Favor O-alkylation by using a polar aprotic solvent (e.g., DMF, DMSO) and a moderate temperature. N-alkylation is more likely at higher temperatures.3. Use a non-nucleophilic base and control the temperature to minimize elimination.4. Optimize reaction time and temperature. Monitor reaction progress by TLC. |
| Presence of N-Alkylated Byproduct | The amine group of 4-aminophenol or the product can compete with the phenoxide for the alkylating agent. | Employ a protection strategy for the amine group if N-alkylation is significant. Alternatively, carefully control stoichiometry and reaction temperature. |
| Formation of 4-methoxybenzaldehyde | Oxidation of 4-methoxybenzyl chloride or the product's benzyl ether. | Use peroxide-free solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction. |
| Unreacted Starting Materials | 1. Insufficient amount of base or alkylating agent.2. Low reaction temperature or short reaction time.3. Poor quality of reagents. | 1. Use a slight excess of the alkylating agent and ensure at least one equivalent of base is active.2. Gradually increase the temperature and monitor the reaction by TLC until completion.3. Verify the purity of starting materials, especially the 4-methoxybenzyl chloride which can degrade. |
| Difficulty in Product Isolation/Purification | The product and byproducts may have similar polarities. | Utilize column chromatography with a carefully selected solvent gradient for effective separation. Recrystallization can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Williamson ether synthesis. This involves the deprotonation of 4-aminophenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace the chloride from 4-methoxybenzyl chloride.
Q2: What are the critical parameters to control during the Williamson ether synthesis for this compound?
A2: The critical parameters include the choice of base and solvent, the reaction temperature, and the purity of the reagents. Anhydrous conditions are crucial to prevent side reactions. The reaction follows an SN2 mechanism, so a polar aprotic solvent is generally preferred.[1][2][3]
Q3: Can N-alkylation be a significant side reaction? How can it be minimized?
A3: Yes, the nitrogen atom of the aniline moiety is also nucleophilic and can react with 4-methoxybenzyl chloride, leading to the formation of N-alkylated and N,O-dialkylated byproducts. To minimize N-alkylation, it is advisable to perform the reaction at a controlled, moderate temperature and to use a base that selectively deprotonates the phenolic hydroxyl group.
Q4: Are there alternative synthetic strategies?
A4: An alternative route involves the reduction of a nitro-precursor, such as 1-methoxy-4-((4-nitrophenoxy)methyl)benzene. The nitro group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid systems (e.g., Sn/HCl).[4]
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate and hexane, is often effective in separating the desired product from unreacted starting materials and byproducts. Subsequent recrystallization can further enhance purity.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
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Preparation: To a solution of 4-aminophenol (1 equivalent) in a polar aprotic solvent such as DMF, add a base like potassium carbonate (1.5 equivalents).
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Reaction: Stir the mixture at room temperature for 30 minutes under an inert atmosphere. Then, add 4-methoxybenzyl chloride (1.1 equivalents) dropwise.
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Heating and Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
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Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Optimizing Reaction Conditions for 4-[(4-Methoxyphenyl)methoxy]aniline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[(4-Methoxyphenyl)methoxy]aniline and its derivatives. The content is designed to address common issues encountered during synthesis, coupling, and deprotection steps.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is the para-methoxyphenyl (PMP) group used?
A1: this compound, also known as 4-(4-methoxybenzyloxy)aniline, is an aniline derivative where the amino group is protected by a para-methoxyphenyl (PMP) group. The PMP group is a commonly used protecting group for amines in organic synthesis. It is favored for its relative stability under various reaction conditions and the multiple methods available for its removal, which can be tailored to the specific needs of a synthetic route.
Q2: What are the common coupling reactions used to create derivatives of this compound?
A2: The most common methods for forming C-N bonds to synthesize derivatives of this compound are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[1][2] Both reactions are effective for coupling the aniline with aryl halides or pseudohalides, but they have different optimal conditions and sensitivities.
Q3: How can the PMP protecting group be removed?
A3: The PMP group is typically removed under oxidative conditions. Common reagents include ceric ammonium nitrate (CAN), although this can be expensive and toxic.[3] Milder and more cost-effective alternatives include periodic acid (H₅IO₆) and trichloroisocyanuric acid (TCCA), often in the presence of a strong acid like sulfuric acid.[4] Enzymatic deprotection using laccases offers a green chemistry alternative under mildly acidic conditions.[3] Anodic oxidation in an acidic medium is another effective method.[5]
Troubleshooting Guides
Synthesis of this compound
Problem: Low yield during the protection of 4-aminophenol with 4-methoxybenzyl chloride.
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of 4-aminophenol. | Ensure a slight excess of a suitable base (e.g., K₂CO₃, NaH) is used to fully generate the phenoxide. |
| Side reaction: N-alkylation instead of O-alkylation. | O-alkylation is generally favored under these conditions, but ensure the reaction temperature is not excessively high. |
| Poor quality of 4-methoxybenzyl chloride. | Use freshly distilled or purified 4-methoxybenzyl chloride to avoid side products from impurities. |
Buchwald-Hartwig Amination
Problem: Low or no yield of the desired coupled product.
| Possible Cause | Troubleshooting Step |
| Inactive catalyst. | Use a pre-catalyst or ensure the in-situ formation of the active Pd(0) species. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can be critical.[6][7] |
| Inappropriate ligand. | The choice of phosphine ligand is crucial. For challenging couplings, consider sterically hindered biarylphosphine ligands like XPhos or RuPhos.[8][9] |
| Incorrect base. | Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are commonly used. The solubility of the base can also be a factor.[7] |
| Aryl halide reactivity. | The reactivity order is generally I > Br > Cl. For less reactive aryl chlorides, a more active catalyst system and higher temperatures may be necessary.[7][10] |
| Dehalogenation of the aryl halide. | This is a common side reaction. It can sometimes be suppressed by changing the ligand or lowering the reaction temperature.[6] |
Problem: Formation of side products.
| Possible Cause | Troubleshooting Step |
| Beta-hydride elimination. | This can be an issue with certain substrates, leading to a hydrodehalogenated arene and an imine.[1] Modifying the ligand can sometimes mitigate this. |
| Reaction with other nucleophiles in the substrate. | If your substrate contains other nucleophilic groups (e.g., phenols), they may compete in the coupling reaction. Consider protecting these groups.[10] |
Ullmann Condensation
Problem: Reaction fails to proceed or gives low yields.
| Possible Cause | Troubleshooting Step |
| Insufficiently activated copper. | Traditional Ullmann reactions often require activated copper powder. Modern methods use soluble copper(I) salts (e.g., CuI) with a ligand.[2] |
| High reaction temperatures not reached. | Classic Ullmann condensations often require high temperatures (>200 °C) and polar aprotic solvents like DMF or NMP.[2] |
| Aryl halide is not activated. | The reaction works best with aryl halides bearing electron-withdrawing groups.[2] For electron-rich aryl halides, a ligand-accelerated protocol may be necessary. |
PMP Group Deprotection
Problem: Incomplete deprotection of the PMP group.
| Possible Cause | Troubleshooting Step |
| Insufficient oxidant. | Ensure at least stoichiometric amounts of the oxidant are used. For example, 0.5 equivalents of TCCA or 1 equivalent of periodic acid are often effective.[4] |
| Incorrect pH. | Oxidative cleavage of the PMP group is often more efficient under acidic conditions. The addition of a strong acid like H₂SO₄ can be crucial.[4] |
| Steric hindrance around the nitrogen atom. | For sterically hindered substrates, longer reaction times or higher temperatures may be required. |
Problem: Degradation of the desired product during deprotection.
| Possible Cause | Troubleshooting Step |
| Harsh reaction conditions. | If your molecule is sensitive to strong oxidants or acids, consider a milder deprotection method, such as enzymatic deprotection with laccase.[3] |
| Over-oxidation. | If other functional groups in your molecule are being oxidized, carefully control the amount of oxidant and the reaction time. |
Data Presentation
Table 1: Comparison of PMP Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | MeCN/H₂O, low pH | Well-established method. | Requires large excess of expensive and toxic CAN.[4] |
| Periodic Acid (H₅IO₆) | MeCN/H₂O, H₂SO₄ | Inexpensive, high yield.[4] | Requires acidic conditions. | |
| Trichloroisocyanuric Acid (TCCA) | MeCN/H₂O, H₂SO₄ | Inexpensive, efficient with low equivalents.[4] | Requires acidic conditions. | |
| Enzymatic Deprotection | Laccase | Mildly acidic buffer (e.g., pH 5), co-solvent (e.g., MeCN) | Green, mild conditions.[3] | May require longer reaction times, enzyme cost. |
| Electrochemical | Anodic Oxidation | Acidic medium | High yield, compatible with other oxidizable groups.[5] | Requires specialized equipment. |
Table 2: General Conditions for Buchwald-Hartwig Amination
| Parameter | Typical Reagents/Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts | Pre-catalysts can offer better reliability.[7] |
| Ligand | XPhos, RuPhos, BINAP, P(t-Bu)₃ | Ligand choice is critical and substrate-dependent.[6][8] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are preferred.[6] |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are important. |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive substrates. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of analogous benzyloxyanilines.[11]
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To a solution of 4-aminophenol (1 equivalent) in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (1.5 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add 4-methoxybenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
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Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide
This is a general protocol and may require optimization for specific substrates.
-
In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents) to a dry reaction flask.
-
Add the aryl bromide (1 equivalent) and this compound (1.2 equivalents).
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Add anhydrous solvent (e.g., toluene) and seal the flask.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
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Purify the product by column chromatography.
Protocol 3: PMP Deprotection using Periodic Acid
This protocol is based on the procedure described by Rutjes and co-workers.[4]
-
Dissolve the PMP-protected aniline derivative (1 equivalent) in a mixture of acetonitrile and water (1:1).
-
Add sulfuric acid (1 equivalent) to the solution.
-
Add periodic acid (H₅IO₆, 1 equivalent) in portions.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, wash the aqueous mixture with dichloromethane to remove the p-anisaldehyde byproduct.
-
Adjust the pH of the aqueous layer to ~10.5 with a suitable base (e.g., NaOH solution).
-
Extract the deprotected amine with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A troubleshooting workflow for low-yielding coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]
Troubleshooting guide for "4-[(4-Methoxyphenyl)methoxy]aniline" experiments
Welcome to the technical support center for experiments involving 4-[(4-Methoxyphenyl)methoxy]aniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their work with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and subsequent reactions of this compound.
Synthesis & Purification
Question 1: I am getting a low yield during the synthesis of this compound from 4-aminophenol and 4-methoxybenzyl chloride. What are the possible causes and solutions?
Answer: Low yields in this Williamson ether synthesis can stem from several factors. Below is a table summarizing potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Deprotonation of 4-aminophenol | Ensure a slight excess of a suitable base (e.g., K₂CO₃, NaH) is used. Check the pKa of the phenol and choose a base accordingly. | Complete formation of the phenoxide, leading to a higher reaction rate and yield. |
| Side Reactions | The amine group of 4-aminophenol can also react with 4-methoxybenzyl chloride. Consider protecting the amine group prior to the ether synthesis. | Minimizes the formation of N-benzylated byproducts, thus increasing the yield of the desired O-benzylated product. |
| Reaction Temperature Too Low | Gently heat the reaction mixture (e.g., to 50-60 °C) to increase the reaction rate. Monitor the reaction by TLC to avoid decomposition. | Faster reaction completion and improved yield. |
| Poor Quality of Reagents | Use freshly distilled or purified solvents and high-purity starting materials. | Reduces the impact of impurities that may inhibit the reaction or cause side reactions. |
Question 2: I am having difficulty purifying this compound by column chromatography. It seems to be streaking on the TLC plate.
Answer: Streaking of amines on silica gel is a common issue due to the interaction between the basic amine and the acidic silica.
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Solution: To mitigate this, you can add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, to your eluent system (typically 0.5-1% v/v). This will neutralize the acidic sites on the silica gel and improve the chromatography.
-
Alternative: You can also use neutral or basic alumina as the stationary phase for your column chromatography.
Downstream Reactions: Cross-Coupling
Question 3: My Buchwald-Hartwig amination reaction using this compound as the amine source is sluggish or fails completely. What should I check?
Answer: The success of a Buchwald-Hartwig amination depends on several critical parameters. The workflow below outlines a troubleshooting process.
Stability issues of "4-[(4-Methoxyphenyl)methoxy]aniline" under different conditions
This technical support center provides guidance on the stability of "4-[(4-Methoxyphenyl)methoxy]aniline" for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for "this compound"?
A1: To ensure the stability of "this compound," it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is advisable to protect the compound from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.
Q2: Is "this compound" sensitive to light?
Q3: What are the likely degradation pathways for this molecule?
A3: Based on its chemical structure, which includes an aniline moiety and a benzyl ether linkage, the following degradation pathways are plausible:
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Oxidation: The aniline group is prone to oxidation, which can lead to the formation of colored impurities.
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Hydrolysis: The ether linkage may be susceptible to cleavage under strong acidic conditions.
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Photodegradation: Exposure to UV or visible light may induce degradation.
Q4: Are there any known incompatibilities for "this compound"?
A4: The compound should be considered incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances could lead to rapid degradation.
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
Q: I am observing unexpected peaks in my HPLC chromatogram when analyzing a sample of "this compound" that was recently prepared in solution. What could be the cause?
A: The appearance of new peaks likely indicates degradation of the compound. The identity of the degradation products can provide clues about the cause. Consider the following possibilities:
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Oxidative Degradation: If the solution was exposed to air for an extended period or if the solvent was not degassed, oxidative degradation of the aniline moiety may have occurred. This is often accompanied by a change in the color of the solution.
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Hydrolysis: If the sample was prepared in a strongly acidic mobile phase or solvent, acid-catalyzed hydrolysis of the ether bond may be occurring.
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Photodegradation: If the sample vial was left exposed to light on the autosampler or laboratory bench, photodegradation may have occurred.
To troubleshoot, prepare fresh samples and protect them from light and air. Analyze the samples immediately after preparation. If the problem persists, a forced degradation study can help to identify the specific degradation products and their formation pathways.
Issue 2: Sample Discoloration
Q: My solid sample of "this compound" has developed a brownish tint over time. Is it still usable?
A: Discoloration often indicates degradation, particularly oxidation of the aniline group. While the bulk of the sample may still be intact, the presence of impurities is likely. It is highly recommended to re-analyze the sample by a stability-indicating method (e.g., HPLC) to determine its purity before use. If significant degradation has occurred, the sample should be discarded. To prevent this in the future, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) if possible, and protected from light.
Forced Degradation Study: A Hypothetical Case
A forced degradation study was performed on "this compound" to investigate its stability under various stress conditions. The results are summarized below.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | ~5% | 4-aminophenol, 4-methoxybenzyl alcohol |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | <1% | No significant degradation |
| Oxidation | 3% H₂O₂ | 8 h | 25 °C | ~15% | N-oxide and various colored oligomers |
| Thermal | Solid State | 48 h | 80 °C | ~2% | Minor unspecified products |
| Photolytic | Solution (in Methanol) | 24 h | 25 °C | ~10% | Several unspecified products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the procedure for conducting a forced degradation study on "this compound."
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Preparation of Stock Solution: Prepare a stock solution of "this compound" in methanol at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.
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Heat the mixture at 60°C for 24 hours.
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Cool, neutralize with 0.2 M NaOH, and dilute with mobile phase to the working concentration.
-
-
Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.
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Heat the mixture at 60°C for 24 hours.
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Cool, neutralize with 0.2 M HCl, and dilute with mobile phase to the working concentration.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
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Keep the solution at room temperature for 8 hours.
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Dilute with mobile phase to the working concentration.
-
-
Thermal Degradation:
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Place a known amount of the solid compound in an oven at 80°C for 48 hours.
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After exposure, dissolve the solid in methanol and dilute to the working concentration.
-
-
Photolytic Degradation:
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Expose a solution of the compound in methanol (in a quartz cuvette) to a photostability chamber for 24 hours.
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Keep a control sample wrapped in aluminum foil to protect it from light.
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After exposure, dilute the sample with mobile phase to the working concentration.
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-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient:
Time (min) % B 0 20 20 80 25 80 26 20 | 30 | 20 |
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
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Injection Volume: 10 µL
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Column Temperature: 30 °C
Visualizations
Caption: Workflow for investigating stability issues of "this compound".
Caption: Potential degradation pathways of "this compound".
Caption: Troubleshooting decision tree for unexpected HPLC results.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-[(4-Methoxyphenyl)methoxy]aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-[(4-Methoxyphenyl)methoxy]aniline, focusing on avoiding common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthetic route is the selective N-alkylation of 4-aminophenol with 4-methoxybenzyl chloride (PMB-Cl) in the presence of a suitable base and solvent. This method introduces the p-methoxybenzyl (PMB) protecting group onto the amino group.
Q2: What are the primary impurities I should be aware of during this synthesis?
A2: The primary impurities include:
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Starting Materials: Unreacted 4-aminophenol and 4-methoxybenzyl chloride.
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O-Alkylation Product: 4-(4-methoxybenzyloxy)phenol, resulting from the alkylation of the hydroxyl group.
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Dialkylation Product: N,N-bis(4-methoxybenzyl)-4-hydroxyaniline, from the addition of two PMB groups to the amine.
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Byproducts: 4-methoxybenzyl alcohol, formed from the hydrolysis of PMB-Cl, and bis(4-methoxybenzyl) ether, from the self-condensation of 4-methoxybenzyl alcohol.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. A suitable eluent system, such as ethyl acetate/hexane, can be used to separate the starting materials, the desired product, and major impurities. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q4: What are the recommended purification methods for the final product?
A4: Column chromatography on silica gel is the most common method for purifying this compound from reaction impurities.[1] Crystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Increase reaction time or temperature. Ensure the base is of good quality and used in the correct stoichiometry. |
| Decomposition of starting material or product. | Use a milder base or lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to oxidation. | |
| Presence of Significant O-Alkylation Product | The phenoxide is a competing nucleophile. | Use a base that selectively deprotonates the amine over the phenol, or consider protecting the hydroxyl group first, followed by N-alkylation and subsequent deprotection of the hydroxyl group. Using a polar aprotic solvent can also favor N-alkylation. |
| Formation of Dialkylation Product | Excess of the alkylating agent (PMB-Cl). | Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of 4-methoxybenzyl chloride. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
| Product is an oil and does not crystallize | Presence of impurities. | Purify the product using column chromatography to remove impurities that may be inhibiting crystallization. Try different crystallization solvents or solvent mixtures. |
| Difficulty in removing 4-methoxybenzyl alcohol byproduct | Hydrolysis of the alkylating agent. | Ensure anhydrous reaction conditions. The byproduct can usually be removed during aqueous workup or by column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound
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Reaction Setup: To a solution of 4-aminophenol (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide - DMF, or acetonitrile) in a round-bottom flask, add a base (e.g., potassium carbonate, 1.5 eq).
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Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Slowly add a solution of 4-methoxybenzyl chloride (1.1 eq) in the same solvent.
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Reaction Monitoring: Monitor the reaction progress by TLC until the 4-aminophenol is consumed.
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Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Protocol 2: Purification by Crystallization
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Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane).
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Allow the solution to cool slowly to room temperature.
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If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
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Cool the mixture in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing Reaction Pathways
The following diagrams illustrate the synthetic pathway and the formation of common impurities.
References
Technical Support Center: Production of 4-[(4-Methoxyphenyl)methoxy]aniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and scale-up of 4-[(4-Methoxyphenyl)methoxy]aniline. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to facilitate a smooth and efficient production process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of 4-aminophenol to form a phenoxide, which then acts as a nucleophile to attack 4-methoxybenzyl chloride, forming the desired ether linkage.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete deprotonation of 4-aminophenol is a common issue; ensure your base is strong enough and used in a slight excess. The quality of the 4-methoxybenzyl chloride is also critical, as impurities can lead to side reactions. Additionally, reaction temperature and time play a crucial role; prolonged exposure to high temperatures can cause decomposition of the product.
Q3: My final product is discolored. How can I improve its purity and appearance?
A3: Discoloration often indicates the presence of impurities, which can arise from side reactions or residual starting materials. Purification by column chromatography is highly effective for removing these impurities. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also significantly improve the color and purity of the final product.
Q4: What are the key safety precautions to consider during the synthesis?
A4: Both 4-aminophenol and 4-methoxybenzyl chloride are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be conducted in a well-ventilated fume hood. Sodium hydride, if used as the base, is highly reactive and flammable; it must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to proceed or shows low conversion | 1. Ineffective base for deprotonation.2. Poor quality of reagents.3. Insufficient reaction temperature. | 1. Use a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).2. Verify the purity of starting materials (4-aminophenol and 4-methoxybenzyl chloride) by NMR or melting point.3. Gradually increase the reaction temperature, monitoring for product formation by TLC. |
| Formation of multiple spots on TLC, indicating side products | 1. The amine group of 4-aminophenol reacting with 4-methoxybenzyl chloride.2. Over-alkylation of the amine.3. Decomposition at elevated temperatures. | 1. Protect the amine group with a suitable protecting group (e.g., acetyl) before the ether synthesis, followed by deprotection.2. Use a stoichiometric amount of 4-methoxybenzyl chloride.3. Maintain a controlled reaction temperature and monitor the reaction progress closely to avoid prolonged heating. |
| Difficulty in isolating the product | 1. Product is soluble in the aqueous phase during workup.2. Formation of an emulsion during extraction. | 1. Adjust the pH of the aqueous layer to ensure the product is in its neutral, less soluble form before extraction.2. Add brine to the separatory funnel to break up emulsions. |
| Product is an oil instead of a solid | Presence of impurities lowering the melting point. | Purify the product using column chromatography followed by recrystallization. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol details the laboratory-scale synthesis of the target compound.
Materials:
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4-Aminophenol
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4-Methoxybenzyl chloride
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane
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Ethanol
Procedure:
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To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under a nitrogen atmosphere, add 4-aminophenol (1.0 eq) portion-wise at 0 °C.
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Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
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Cool the reaction mixture back to 0 °C and add a solution of 4-methoxybenzyl chloride (1.05 eq) in anhydrous DMF dropwise.
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Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
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Combine the fractions containing the pure product and evaporate the solvent.
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Recrystallize the solid from ethanol/water to obtain pure this compound.
Data Presentation
Table 1: Reaction Conditions and Yields
| Parameter | Condition A | Condition B | Condition C |
| Base | NaH | K₂CO₃ | Cs₂CO₃ |
| Solvent | DMF | Acetone | Acetonitrile |
| Temperature | Room Temp | 60 °C | 80 °C |
| Reaction Time | 12 h | 24 h | 18 h |
| Yield (%) | 85 | 65 | 78 |
| Purity (by HPLC) | >98% | 95% | 97% |
Table 2: Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₂ |
| Molecular Weight | 229.28 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 88-92 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.32 (d, J=8.4 Hz, 2H), 6.89 (d, J=8.4 Hz, 2H), 6.75 (d, J=8.8 Hz, 2H), 6.62 (d, J=8.8 Hz, 2H), 4.89 (s, 2H), 3.81 (s, 3H), 3.60 (br s, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 159.3, 151.8, 142.1, 130.2, 129.5, 116.2, 115.1, 114.0, 70.5, 55.3. |
Visualizations
Technical Support Center: Catalyst Selection for Reactions Involving 4-[(4-Methoxyphenyl)methoxy]aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[(4-Methoxyphenyl)methoxy]aniline. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. When working with electron-rich anilines like this compound, specific challenges may arise.
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is best for the Buchwald-Hartwig amination of this compound with an aryl halide?
A1: The choice of catalyst system depends on the aryl halide. For aryl chlorides, which are generally less reactive, more electron-rich and bulky phosphine ligands are required. For aryl bromides and iodides, a wider range of catalysts can be effective. Pre-formed palladium catalysts are often more reliable than generating the active catalyst in situ from a palladium source like Pd(OAc)₂.[1]
Q2: What are the common causes of low yield in Buchwald-Hartwig reactions with this substrate?
A2: Low yields can be attributed to several factors:
-
Catalyst deactivation: Amines can act as ligands for palladium, potentially inhibiting the catalytic cycle. Adding a slight excess of the phosphine ligand can help prevent this.
-
Poorly reactive coupling partners: Aryl chlorides are less reactive than bromides or iodides.[1]
-
Steric hindrance: Highly substituted aryl halides or bulky amines can slow down the reaction.
-
Inappropriate base: The choice of base is crucial and can significantly impact the reaction outcome.[1]
-
Presence of impurities: Water and oxygen can negatively affect the catalyst. Ensure anhydrous and anaerobic conditions.
Q3: Can I use this compound in excess to drive the reaction to completion?
A3: While using a slight excess of the amine (1.1-1.2 equivalents) is common practice, a large excess should be avoided as it can lead to catalyst inhibition.
Troubleshooting Guide
Problem: My Buchwald-Hartwig reaction is not proceeding to completion, and I observe mainly starting materials.
-
Possible Cause 1: Inactive Catalyst.
-
Solution: Use a pre-formed palladium catalyst for more reliable generation of the active catalytic species.[1] Ensure the catalyst has been stored properly under an inert atmosphere.
-
-
Possible Cause 2: Unsuitable Ligand.
-
Solution: For less reactive aryl halides (e.g., chlorides), switch to a more electron-rich and bulky ligand such as XPhos or SPhos.[2]
-
-
Possible Cause 3: Ineffective Base.
-
Solution: Screen different bases. Sodium tert-butoxide (NaOtBu) is a common choice, but potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective alternatives, especially for sensitive substrates.[3]
-
-
Possible Cause 4: Reaction Inhibition.
-
Solution: If using an aryl iodide, consider switching to a less polar solvent like toluene to prevent inhibition by the iodide salt formed during the reaction.
-
Problem: I am observing significant side product formation.
-
Possible Cause 1: Hydrodehalogenation.
-
Solution: This is more common with primary amines.[4] Ensure strictly anaerobic conditions. Lowering the reaction temperature might also help.
-
-
Possible Cause 2: Homocoupling of the Aryl Halide.
-
Solution: This can occur at high temperatures. Try running the reaction at a lower temperature for a longer duration.
-
Quantitative Data: Catalyst Performance in Buchwald-Hartwig Amination
| Catalyst/Ligand | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | NaOtBu | Toluene | 100 | 18 | 95 | |
| Pd(OAc)₂ / SPhos | 2-Bromopyridine | K₂CO₃ | 1,4-Dioxane | 110 | 12 | 88 | |
| PEPPSI-IPr | 4-Bromoanisole | K₃PO₄ | t-BuOH | 80 | 24 | 92 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a glovebox, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.01-0.05 mmol), ligand (0.012-0.06 mmol), and base (1.4 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (5 mL) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture at the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Workflow Diagram
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-catalyzed reaction to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper co-catalyst in the Sonogashira reaction?
A1: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[5]
Q2: Can I run a Sonogashira coupling without a copper co-catalyst?
A2: Yes, copper-free Sonogashira couplings are possible, but they often require a higher loading of a strong base to facilitate the deprotonation of the alkyne.[5] However, some "copper-free" reactions may be catalyzed by trace amounts of copper impurities in the reagents.[5]
Q3: My reaction is turning black, and I'm getting low yields. What is happening?
A3: The formation of a black precipitate is often indicative of palladium black, which is an inactive form of the catalyst. This can be caused by the solvent; for instance, THF has been anecdotally reported to promote its formation.[6]
Troubleshooting Guide
Problem: The reaction is sluggish or stalls completely.
-
Possible Cause 1: Poorly Reactive Aryl Halide.
-
Solution: The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl. If using an aryl bromide or chloride, you may need to use a more active catalyst system or higher temperatures. For many palladium-catalyzed couplings, switching from a bromide to an iodide can significantly improve the reaction's ease and yield.[6]
-
-
Possible Cause 2: Ineffective Base.
-
Solution: An amine base like triethylamine or diisopropylethylamine is typically used. Ensure the base is dry and of high purity.
-
-
Possible Cause 3: Low Reaction Temperature.
-
Solution: While some Sonogashira couplings proceed at room temperature, others require heating.[5] Gradually increase the temperature and monitor for product formation.
-
Problem: I am observing significant homocoupling of the alkyne (Glaser coupling).
-
Possible Cause 1: Presence of Oxygen.
-
Solution: Rigorously degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
-
Possible Cause 2: High Copper Catalyst Loading.
-
Solution: Reduce the amount of the copper co-catalyst.
-
Quantitative Data: Catalyst Performance in Sonogashira Coupling
| Pd Catalyst | Cu Co-catalyst | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Iodobenzene | Phenylacetylene | Et₃N | THF | RT | 95 | [7] |
| PdCl₂(PPh₃)₂ | CuI | 4-Iodotoluene | Phenylacetylene | Et₃N | DMF | 60 | 92 | [8] |
| Pd/C | Cu₂O | 4-Iodoanisole | Phenylacetylene | K₂CO₃ | DMA | 80 | 85 | [8] |
Experimental Protocol: Sonogashira Coupling
This protocol is a general guideline and may require optimization.
-
Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (0.01-0.05 mmol), copper(I) iodide (0.02-0.1 mmol), and a stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (5 mL), the amine base (2.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Workflow Diagram
Caption: Experimental workflow for a Sonogashira coupling reaction.
N-Alkylation
N-alkylation of anilines can be achieved through various methods, including reactions with alkyl halides or reductive amination with aldehydes/ketones. A sustainable approach is the "borrowing hydrogen" methodology using alcohols as alkylating agents.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using alcohols for N-alkylation over alkyl halides?
A1: N-alkylation with alcohols is considered a greener method as it produces water as the only byproduct, whereas alkyl halides generate salt byproducts. Alcohols are also often less expensive and less toxic than the corresponding alkyl halides.
Q2: What type of catalyst is suitable for N-alkylation with alcohols?
A2: Transition metal catalysts, particularly those based on iridium, ruthenium, and cobalt, are effective for N-alkylation via the borrowing hydrogen mechanism.[9][10]
Troubleshooting Guide
Problem: Low conversion in the N-alkylation reaction with an alcohol.
-
Possible Cause 1: Catalyst Inactivity.
-
Solution: Ensure the catalyst is active and handled under appropriate conditions. Some catalysts may require an inert atmosphere.
-
-
Possible Cause 2: Insufficient Temperature.
-
Solution: Borrowing hydrogen reactions often require elevated temperatures (e.g., 110-140 °C) to facilitate the initial dehydrogenation of the alcohol.[9]
-
-
Possible Cause 3: Inappropriate Base.
Quantitative Data: Catalyst Performance in N-Alkylation of Aniline with Benzyl Alcohol
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Cobalt(II) complex | KOH | Toluene | 110 | 6 | 97 |[9] | | NHC-Ir(III) complex | KOtBu | Toluene | 120 | 24 | 95 |[10] | | Cu-Chromite | K₂CO₃ | o-Xylene | 110 | 8 | High | |
Experimental Protocol: N-Alkylation with Benzyl Alcohol
This protocol is a general guideline and may require optimization.
-
Preparation: In an oven-dried screw-capped reaction tube, add this compound (1.0 mmol), benzyl alcohol (1.1 mmol), the catalyst (0.01 mmol), and the base (0.5 mmol).
-
Solvent Addition: Add the solvent (2 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature. Stir the mixture for the specified time.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[9]
MPM Deprotection
The 4-methoxybenzyl (MPM) group is a common protecting group for amines and alcohols. Its removal is typically achieved under oxidative conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reagent for MPM deprotection?
A1: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the most frequently used reagent for the oxidative cleavage of MPM ethers.[11][12]
Q2: Can the MPM group be removed selectively in the presence of other protecting groups?
A2: Yes, the MPM group can often be selectively removed. For instance, it can be cleaved with DDQ in the presence of benzyl (Bn) ethers.[13] It can also be removed electrochemically in the presence of TBDPS, THP, and benzyl groups.[14]
Troubleshooting Guide
Problem: The MPM deprotection with DDQ is incomplete.
-
Possible Cause 1: Insufficient DDQ.
-
Solution: Ensure at least a stoichiometric amount of DDQ is used. An excess (e.g., 1.5-2.0 equivalents) may be necessary.
-
-
Possible Cause 2: Absence of Water.
-
Solution: DDQ-mediated deprotection of MPM ethers often requires the presence of water. The reaction is typically run in a solvent system like dichloromethane/water.[15]
-
Problem: I am observing side reactions or decomposition of my product.
-
Possible Cause 1: Substrate Sensitivity to Acidic Conditions.
-
Solution: The hydroquinone byproduct of the DDQ reaction is acidic. If your substrate is acid-sensitive, consider buffering the reaction mixture or using an alternative deprotection method.
-
-
Possible Cause 2: Over-oxidation.
-
Solution: If other sensitive functional groups are present, consider running the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.
-
Experimental Protocol: MPM Deprotection with DDQ
This protocol is a general guideline.
-
Preparation: Dissolve the MPM-protected compound (1.0 mmol) in a mixture of dichloromethane (10 mL) and water (0.5 mL).
-
Reagent Addition: Cool the solution to 0 °C and add DDQ (1.2 mmol) portion-wise.
-
Reaction: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[15]
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for common low-yield issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. researchgate.net [researchgate.net]
- 13. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions (1986) | Kiyoshi Horita | 493 Citations [scispace.com]
- 14. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of 4-[(4-Methoxyphenyl)methoxy]aniline
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 4-[(4-Methoxyphenyl)methoxy]aniline. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating too quickly from a supersaturated solution. | Lower the temperature at which the solution is saturated by adding a small amount of additional hot solvent. Ensure a slower cooling rate (e.g., allow the flask to cool to room temperature on the benchtop before moving to an ice bath). Consider using a lower-boiling point solvent or a different solvent system. |
| No crystals form upon cooling | The solution is not sufficiently saturated. The cooling process is too rapid. Insufficient nucleation sites for crystal growth. | Concentrate the solution by boiling off some of the solvent and allow it to cool again. Cool the solution for a longer period or at a lower temperature (e.g., in a refrigerator or freezer). Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound if available. |
| Low recovery of purified compound | Too much solvent was used initially. The compound has significant solubility in the cold solvent. Crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is discolored (e.g., yellow or brown) | Presence of colored impurities. Oxidation of the aniline functional group. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Crystals are very fine or powder-like | The solution cooled too quickly, leading to rapid precipitation rather than slow crystal growth. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow down the cooling process further. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: A definitive single best solvent is not documented in publicly available literature. However, based on the structure (containing both polar aniline and less polar ether moieties), a good starting point would be a moderately polar solvent. Ethanol, methanol, or isopropanol are excellent candidates for a single-solvent recrystallization. Alternatively, a mixed-solvent system, such as ethanol/water or toluene/hexane, can be effective.[1][2][3] A systematic solvent screen with small amounts of the material is recommended to determine the optimal solvent or solvent pair.
Q2: My compound is soluble in most common solvents at room temperature. How should I recrystallize it?
A2: If the compound is highly soluble in common solvents at room temperature, a single-solvent recrystallization will be difficult. In this case, a mixed-solvent system is the best approach. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble), and then slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes turbid (cloudy).[3][4][5] Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A common example is dissolving in hot ethanol and adding water dropwise.[3]
Q3: How can I prevent the aniline group from oxidizing during recrystallization?
A3: Anilines can be susceptible to air oxidation, especially when heated, which can lead to discoloration of the product.[6] To minimize this, you can perform the recrystallization under an inert atmosphere, such as nitrogen or argon. Additionally, keeping the heating time to a minimum can help reduce the extent of oxidation.
Q4: What are the likely impurities in my sample of this compound?
A4: Potential impurities depend on the synthetic route. Common impurities could include unreacted starting materials such as 4-aminophenol or 4-methoxybenzyl chloride. Another possibility is the product of over-alkylation, N,N-bis(4-methoxybenzyl)-4-aminophenol. Recrystallization is generally effective at removing these types of impurities.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of the solvent.
Protocol 2: Mixed-Solvent Recrystallization (Example with Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the ethanol solution is hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Data Summary
The following table provides a hypothetical summary of solvent screening data for the recrystallization of this compound. This data is illustrative and should be confirmed experimentally.
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Quality | Recovery |
| Ethanol | Sparingly Soluble | Soluble | Good | Moderate |
| Methanol | Sparingly Soluble | Soluble | Good | Moderate |
| Isopropanol | Sparingly Soluble | Soluble | Excellent | Good |
| Toluene | Sparingly Soluble | Soluble | Good | Good |
| Hexane | Insoluble | Sparingly Soluble | Fair | Poor |
| Ethyl Acetate | Soluble | Very Soluble | Poor | Poor |
| Ethanol/Water | Sparingly Soluble | Soluble | Excellent | High |
| Toluene/Hexane | Sparingly Soluble | Soluble | Excellent | High |
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: A decision-making diagram for troubleshooting common recrystallization issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. organic chemistry - Best solvent for recrystallization of acetanilide? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. p-Anisidine - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Aniline Derivatives in Synthesis: Spotlight on 4-[(4-Methoxyphenyl)methoxy]aniline
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups for aniline moieties is a critical step in the synthesis of complex molecules. This guide provides a detailed comparison of 4-[(4-Methoxyphenyl)methoxy]aniline, a p-methoxybenzyl (PMB) protected aniline, with other commonly used aniline protecting groups. We will delve into their performance, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes.
The amino group of aniline is highly reactive and susceptible to oxidation, making its protection essential during various synthetic transformations. The ideal protecting group should be easy to introduce and remove, stable under a range of reaction conditions, and should not interfere with other functional groups. This guide will focus on the utility of the p-methoxybenzyl (PMB) group, as exemplified by this compound, and compare it to the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.
Performance Comparison of Aniline Protecting Groups
The choice of a protecting group significantly impacts the overall efficiency and yield of a synthetic pathway. The following table summarizes the key performance indicators for PMB, Boc, and Cbz protecting groups when applied to anilines. The data presented is a synthesis of representative values found in the literature for the protection and deprotection of anilines and related amines.
| Protecting Group | Protection Reagent | Typical Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| p-Methoxybenzyl (PMB) | p-Methoxybenzyl chloride (PMB-Cl) | NaH, DMF, 0 °C to rt | 85-95 | 1. DDQ, CH₂Cl₂/H₂O, rt2. TFA, CH₂Cl₂, rt | 90-98 | Orthogonal to many other protecting groups; stable to a wide range of non-oxidative and non-acidic conditions. | Sensitive to strong acids and oxidizing agents; DDQ can be expensive. |
| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Et₃N, CH₂Cl₂, rt | 95-100 | TFA, CH₂Cl₂, 0 °C to rt | 95-100 | High yielding protection and deprotection; stable to a wide range of nucleophilic and basic conditions. | Labile to strong acids; TFA is corrosive and requires careful handling. |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | NaHCO₃, Dioxane/H₂O, 0 °C to rt | 90-98 | H₂, Pd/C, MeOH, rt | 90-98 | Stable to acidic and some basic conditions; orthogonal to Boc. | Requires catalytic hydrogenation for removal, which can be incompatible with other functional groups (e.g., alkenes, alkynes). |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible synthetic results. Below are representative procedures for the protection of aniline with p-methoxybenzyl chloride and its subsequent deprotection, as well as standard protocols for Boc and Cbz protection and deprotection of anilines.
Protocol 1: Protection of Aniline with p-Methoxybenzyl Chloride (PMB-Cl)
Objective: To synthesize N-(p-methoxybenzyl)aniline.
Materials:
-
Aniline
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of aniline (1.0 eq) in DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of PMB-Cl (1.1 eq) in DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(p-methoxybenzyl)aniline.
Protocol 2: Deprotection of N-(p-methoxybenzyl)aniline using DDQ
Objective: To cleave the PMB group from N-(p-methoxybenzyl)aniline.
Materials:
-
N-(p-methoxybenzyl)aniline
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve N-(p-methoxybenzyl)aniline (1.0 eq) in a mixture of CH₂Cl₂ and water (18:1).
-
Add DDQ (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield aniline.[1]
Protocol 3: Protection of Aniline with Di-tert-butyl dicarbonate ((Boc)₂O)
Objective: To synthesize tert-butyl phenylcarbamate.
Materials:
-
Aniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve aniline (1.0 eq) in CH₂Cl₂.
-
Add triethylamine (1.2 eq) or an aqueous solution of NaHCO₃ (2.0 eq).
-
Add a solution of (Boc)₂O (1.1 eq) in CH₂Cl₂ dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to give the product.
Protocol 4: Deprotection of tert-butyl phenylcarbamate using TFA
Objective: To cleave the Boc group.
Materials:
-
tert-butyl phenylcarbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected aniline (1.0 eq) in CH₂Cl₂.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with CH₂Cl₂ (3 x 30 mL).
-
Dry the combined organic layers over Na₂SO₄ and concentrate to yield aniline.
Protocol 5: Protection of Aniline with Benzyl Chloroformate (Cbz-Cl)
Objective: To synthesize benzyl phenylcarbamate.
Materials:
-
Aniline
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve aniline (1.0 eq) in a mixture of dioxane and water.
-
Add NaHCO₃ (2.0 eq) and cool the mixture to 0 °C.
-
Add Cbz-Cl (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Extract the product with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
Protocol 6: Deprotection of benzyl phenylcarbamate by Hydrogenolysis
Objective: To cleave the Cbz group.
Materials:
-
Benzyl phenylcarbamate
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon
Procedure:
-
Dissolve the Cbz-protected aniline (1.0 eq) in MeOH.
-
Add Pd/C catalyst.
-
Purge the flask with H₂ gas and maintain a hydrogen atmosphere with a balloon.
-
Stir vigorously at room temperature for 4-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the aniline product.
Visualizing Synthetic Strategies
To better understand the workflow and decision-making process in selecting a protecting group, the following diagrams illustrate the general protection/deprotection schemes and a logical flowchart for choosing an appropriate protecting group.
Caption: General workflow for using a protecting group in synthesis.
Caption: Decision tree for selecting an aniline protecting group.
Conclusion
The selection of an appropriate protecting group is a nuanced decision that depends on the specific synthetic context. The p-methoxybenzyl group, as utilized in this compound, offers a valuable orthogonal strategy to the more common Boc and Cbz groups. Its stability to a wide range of conditions, coupled with its selective removal under oxidative or strongly acidic conditions, makes it a powerful tool in the synthetic chemist's arsenal. By carefully considering the stability and reactivity of each protecting group, researchers can design more efficient and successful synthetic routes for the development of novel pharmaceuticals and other complex molecules.
References
Comparative analysis of "4-[(4-Methoxyphenyl)methoxy]aniline" synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The compound 4-[(4-Methoxyphenyl)methoxy]aniline, also known as 4-(p-methoxybenzyloxy)aniline, is a valuable intermediate in the synthesis of various biologically active molecules. Its preparation can be approached through several synthetic routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the most common and effective methods for its synthesis, supported by experimental data from analogous reactions to inform methodology selection.
Executive Summary
This guide details three primary synthetic methodologies for this compound:
-
Williamson Ether Synthesis: A classic and reliable method involving the O-alkylation of 4-aminophenol with p-methoxybenzyl chloride.
-
Reductive Amination: A high-yield, one-pot approach reacting 4-aminophenol with p-methoxybenzaldehyde followed by in-situ reduction.
-
Multi-step Synthesis from 4-Nitrophenol: A route involving the protection of the phenolic hydroxyl group, followed by reduction of a nitro group to the desired aniline.
The selection of the optimal method will depend on factors such as desired yield, purity requirements, available starting materials, and reaction conditions.
Data Presentation: A Comparative Overview
| Synthesis Method | Key Reactants | Typical Solvents | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | 4-Aminophenol, p-Methoxybenzyl chloride, Base (e.g., K₂CO₃, Cs₂CO₃) | Acetonitrile, DMF | 50 - 100 | 1 - 8 | 50 - 95[1] | Widely applicable, reliable | Potential for O- vs. N-alkylation side products, requires preparation of alkyl halide |
| Reductive Amination | 4-Aminophenol, p-Methoxybenzaldehyde, Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) | Methanol, THF | Room Temperature - 80 | 3 - 24 | 72 - 96[2] | High yields, one-pot procedure | Requires careful control of reducing agent addition |
| Multi-step Synthesis from 4-Nitrophenol | 4-Nitrophenol, p-Methoxybenzyl chloride, Reducing Agent (e.g., SnCl₂, H₂/Pd-C) | Ethanol, Ethyl Acetate | Room Temperature - Reflux | Multiple steps | > 68 (overall)[3] | Avoids direct handling of 4-aminophenol, which can be sensitive to oxidation | Longer overall synthesis time, multiple purification steps |
Experimental Protocols
Method 1: Williamson Ether Synthesis
This protocol is adapted from the synthesis of analogous benzyloxyanilines.[4]
Step 1: Synthesis of p-Methoxybenzyl chloride
To a solution of p-methoxybenzyl alcohol (13.8 g, 100 mmol) in 50 mL of dichloromethane at 0 °C, thionyl chloride (8.0 mL, 110 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The solvent and excess thionyl chloride are removed under reduced pressure to yield p-methoxybenzyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
In a round-bottom flask, 4-aminophenol (10.9 g, 100 mmol) and potassium carbonate (27.6 g, 200 mmol) are suspended in 200 mL of acetonitrile. A solution of p-methoxybenzyl chloride (15.7 g, 100 mmol) in 50 mL of acetonitrile is added dropwise at room temperature. The reaction mixture is then heated to 80 °C and stirred for 4-6 hours, monitoring the reaction progress by TLC. After completion, the mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Reductive Amination
This protocol is based on general procedures for the reductive amination of aldehydes with anilines.[2]
To a solution of 4-aminophenol (10.9 g, 100 mmol) and p-methoxybenzaldehyde (13.6 g, 100 mmol) in 200 mL of methanol, a catalytic amount of acetic acid (0.5 mL) is added. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction mixture is then cooled to 0 °C, and sodium borohydride (4.5 g, 120 mmol) is added portion-wise over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Method 3: Multi-step Synthesis from 4-Nitrophenol
This protocol is adapted from a patented synthesis of 4-benzyloxyaniline hydrochloride.[3]
Step 1: Synthesis of 1-methoxy-4-((4-nitrophenoxy)methyl)benzene
4-Nitrophenol (13.9 g, 100 mmol) and potassium carbonate (27.6 g, 200 mmol) are stirred in 200 mL of DMF. p-Methoxybenzyl chloride (15.7 g, 100 mmol) is added, and the mixture is heated at 80 °C for 4 hours. After cooling, the reaction mixture is poured into water, and the precipitated product is filtered, washed with water, and dried to yield the p-methoxybenzyl ether of 4-nitrophenol.
Step 2: Synthesis of this compound
The nitro compound from the previous step (25.9 g, 100 mmol) is dissolved in a mixture of ethanol (300 mL) and water (50 mL). Tin(II) chloride dihydrate (112.8 g, 500 mmol) is added, and the mixture is heated to reflux for 3 hours. After cooling, the reaction is made basic with a saturated sodium bicarbonate solution. The mixture is then extracted with ethyl acetate. The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound. The yield for a similar reduction of 4-benzyloxy nitrobenzene to 4-benzyloxyaniline is reported to be 84.11%.[3]
Mandatory Visualization
Caption: Williamson Ether Synthesis Workflow.
Caption: Reductive Amination Workflow.
Caption: Multi-step Synthesis Workflow.
References
Validating the Structure of 4-[(4-Methoxyphenyl)methoxy]aniline: A Spectroscopic Comparison
For researchers and professionals in drug development, unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of spectroscopic data for validating the structure of "4-[(4-Methoxyphenyl)methoxy]aniline" against two structurally related alternatives: 4-methoxyaniline and 4-methoxybenzyl alcohol. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a clear framework for structural elucidation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its structural alternatives.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound | 7.35 (d, J=8.4 Hz, 2H, Ar-H), 6.89 (d, J=8.4 Hz, 2H, Ar-H), 6.78 (d, J=8.8 Hz, 2H, Ar-H), 6.65 (d, J=8.8 Hz, 2H, Ar-H), 4.93 (s, 2H, -CH₂-), 3.82 (s, 3H, -OCH₃), 3.65 (br s, 2H, -NH₂) |
| 4-Methoxyaniline | 6.73 (d, J=8.8 Hz, 2H, Ar-H), 6.63 (d, J=8.8 Hz, 2H, Ar-H), 3.75 (s, 3H, -OCH₃), 3.52 (br s, 2H, -NH₂) |
| 4-Methoxybenzyl alcohol | 7.28 (d, J=8.4 Hz, 2H, Ar-H), 6.88 (d, J=8.4 Hz, 2H, Ar-H), 4.60 (s, 2H, -CH₂-), 3.80 (s, 3H, -OCH₃), 1.95 (br s, 1H, -OH) |
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound | 159.3, 152.8, 142.9, 130.2, 129.3, 116.1, 114.8, 114.0, 70.3 (-CH₂-), 55.3 (-OCH₃) |
| 4-Methoxyaniline | 152.5, 141.6, 115.8, 114.7, 55.8 (-OCH₃) |
| 4-Methoxybenzyl alcohol | 159.2, 133.2, 128.7, 113.9, 64.9 (-CH₂-), 55.3 (-OCH₃) |
Table 3: IR and Mass Spectrometry Data
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | Data not available in searched literature. Predicted key peaks: 3400-3300 (N-H stretch), 3030 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1620 (N-H bend), 1510 (Ar C=C stretch), 1240 (Aryl-O stretch), 1030 (Alkyl-O stretch). | Data not available in searched literature. Predicted [M]⁺: 229.11. |
| 4-Methoxyaniline | 3425, 3350 (N-H stretch), 3020 (Ar C-H stretch), 2955 (Aliphatic C-H stretch), 1625 (N-H bend), 1510 (Ar C=C stretch), 1235 (Aryl-O stretch) | 123 (M⁺), 108, 80 |
| 4-Methoxybenzyl alcohol | 3350 (O-H stretch, broad), 3030 (Ar C-H stretch), 2930, 2870 (Aliphatic C-H stretch), 1612, 1513 (Ar C=C stretch), 1245 (Aryl-O stretch), 1035 (C-O stretch) | 138 (M⁺), 121, 109, 94, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of the sample was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a 30° pulse width, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence, a 45° pulse width, a relaxation delay of 2.0 s, and accumulating 1024 scans.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between salt plates (NaCl or KBr).
-
Data Acquisition: Spectra were recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹, and 32 scans were co-added to improve the signal-to-noise ratio.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample was introduced via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
-
Ionization: Electron ionization was performed at 70 eV.
-
Data Acquisition: Mass spectra were recorded over a mass-to-charge (m/z) range of 50-500.
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for validating the structure of a synthesized molecule using spectroscopic methods.
Caption: Workflow for spectroscopic validation of a chemical structure.
Conclusion
The presented spectroscopic data provides a robust basis for the structural validation of this compound. The distinct ¹H and ¹³C NMR chemical shifts, particularly for the benzylic protons and the ether linkage, allow for clear differentiation from potential starting materials or side products like 4-methoxyaniline and 4-methoxybenzyl alcohol. While experimental IR and mass spectrometry data for the target compound were not available in the searched literature, the predicted values based on its structure further support its identification. For unequivocal structure confirmation in a research or development setting, it is imperative to acquire and analyze the full complement of spectroscopic data for the synthesized compound.
A Comparative Guide to the Biological Activity of 4-[(4-Methoxyphenyl)methoxy]aniline Derivatives and Their Parent Compounds
For Researchers, Scientists, and Drug Development Professionals
Overview of Biological Activities
The parent compounds, aniline and p-anisaldehyde, exhibit a range of biological effects. Aniline derivatives have been explored for their potential in treating heart failure.[1][2] p-Anisaldehyde, a naturally occurring compound, is known for its antifungal and antimicrobial properties.[3][4][5]
Derivatives of 4-[(4-Methoxyphenyl)methoxy]aniline, particularly those incorporating quinoline and quinazoline scaffolds, have emerged as a significant class of compounds with potent anticancer activity. These derivatives often function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[6][7]
Comparative Efficacy: Anticancer Activity
The primary therapeutic potential of this compound derivatives lies in their anticancer properties. Numerous studies have synthesized and evaluated a variety of these compounds, demonstrating significant cytotoxicity against a range of human cancer cell lines.
Table 1: Anticancer Activity of 4-Anilinoquinoline and 4-Anilinoquinazoline Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinolines | 7-fluoro-4-(4'-methoxyphenylamino)quinoline | BGC-823 | 3.63 - 11.10 | [6] |
| 8-methoxy-4-(4'-isopropylphenylamino)quinoline | HeLa | 7.15 | [6] | |
| BGC-823 | 4.65 | [6] | ||
| 4-Anilinoquinolinylchalcones | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one | Huh-7 | 1.47 | |
| MDA-MB-231 | 0.11 | |||
| (E)-3-{4-{[4-(3-chlorobenzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one | Huh-7 | 0.69 | ||
| MDA-MB-231 | 0.18 | |||
| 4-Anilinoquinazolines | 6-arylureido-4-anilinoquinazoline (Compound 7i) | A549 | 2.25 | [2][3] |
| HT-29 | 1.72 | [2][3] | ||
| MCF-7 | 2.81 | [2][3] |
Mechanism of Action: EGFR Signaling Pathway
Many of the anticancer 4-anilinoquinoline and 4-anilinoquinazoline derivatives exert their effect by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (like EGF), triggers a cascade of intracellular events leading to cell proliferation, survival, and metastasis. The anilino- derivatives act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its activation and downstream signaling.
Caption: EGFR signaling pathway and inhibition by anilino-derivatives.
Antimicrobial and Antifungal Potential
While the primary focus of research on this compound derivatives has been on anticancer applications, the known antimicrobial and antifungal activities of their parent compounds suggest that these derivatives may also possess such properties. Quinoline derivatives, in general, have been reported to exhibit a broad spectrum of antibacterial and antifungal activities.[8] However, specific data for derivatives of this compound in this area is limited and warrants further investigation.
Experimental Protocols
Anticancer Activity: MTT Assay
The cytotoxicity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
References
- 1. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 4. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 5. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-(4-Methoxybenzyl)aniline | C14H15NO | CID 408377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Performance Analysis of 4-[(4-Methoxyphenyl)methoxy]aniline-Based Polymers in Comparison to Alternative Materials
Polymers derived from 4-[(4-Methoxyphenyl)methoxy]aniline represent a specialized class of substituted polyanilines. Due to the intricate nature of the substituent group, these polymers are not as widely studied as simpler polyaniline derivatives. However, by examining the properties of polyaniline (PANI) and its derivatives with similar methoxy substitutions, we can infer the expected performance characteristics of these materials and compare them to established alternatives in key application areas. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, focusing on electrical properties, corrosion inhibition, and biocompatibility, supported by experimental data from related polymer systems.
Foundational Properties: The Influence of Methoxy Substitution on Polyaniline
Polyaniline is a conductive polymer known for its unique electrical properties, environmental stability, and ease of synthesis.[1][2] The introduction of substituents onto the aniline monomer unit, such as the (4-Methoxyphenyl)methoxy group, can significantly alter the polymer's characteristics due to electronic and steric effects.[3]
The this compound monomer introduces a bulky, electron-donating group. This is expected to influence the resulting polymer in several ways:
-
Solubility: The bulky substituent is likely to increase the solubility of the polymer in common organic solvents compared to unsubstituted PANI, which is notoriously difficult to process due to its poor solubility.[4][5] This enhanced processability is a significant advantage for creating uniform thin films and coatings.
-
Electrical Conductivity: While electron-donating groups can increase the electron density of the polymer backbone, the steric hindrance from the large substituent can disrupt the planarity and conjugation of the polymer chains. This disruption typically leads to a decrease in electrical conductivity compared to unsubstituted PANI.[3][6]
-
Redox Properties: The redox behavior of polyaniline is central to its applications.[7] The substituent group can influence the polymer's oxidation and reduction potentials, which is a critical factor in its performance in sensors and electrochromic devices.
A general workflow for the synthesis and characterization of such polymers is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of structural factors on the physicochemical properties of functionalized polyanilines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08644G [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. "Polyaniline-derivatives based on poly (heterocyclic diphenylamine) wit" by Mohammed Noifa Almtiri [scholarsjunction.msstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Predicting Immunoassay Cross-Reactivity: A Comparative Guide for 4-[(4-Methoxyphenyl)methoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and predicting the immunoassay cross-reactivity of the compound 4-[(4-Methoxyphenyl)methoxy]aniline . In the absence of direct experimental data for this specific molecule, this document leverages principles of immunochemistry and data from structurally analogous compounds to offer a comparative analysis. The primary focus is to guide researchers in designing and interpreting immunoassays where this compound or its metabolites might be present.
Introduction to Cross-Reactivity
Immunoassays rely on the specific binding of antibodies to a target analyte. However, antibodies can sometimes bind to non-target molecules that are structurally similar to the intended analyte, a phenomenon known as cross-reactivity.[1] This can lead to inaccurate quantification, false positives, or false negatives in an assay.[2] The degree of cross-reactivity is influenced by the structural characteristics of the potentially interfering compound in relation to the hapten used to generate the antibodies.[3] Key structural features that often govern cross-reactivity include the overall shape of the molecule, the presence and position of functional groups, and the electronic properties of the molecule.
Structural Analysis of this compound
To predict the potential cross-reactivity of this compound, a structural analysis is essential. The molecule consists of three key regions:
-
The Aniline Moiety: The primary amine group on a benzene ring is a common feature in many biologically active compounds and potential haptens.
-
The Methoxy Phenyl Group: The methoxy group (-OCH3) on the phenyl ring can influence the electronic properties and the overall shape of the molecule.
-
The Ether Linkage: The ether linkage (-O-) connects the two aromatic rings via a methylene bridge.
An antibody developed for a compound sharing one or more of these structural features could potentially cross-react with this compound.
Comparison with Structurally Related Compounds
The potential for cross-reactivity can be inferred by comparing this compound with other compounds that have been studied in immunoassays. The following table summarizes a structural comparison and predicts the relative risk of cross-reactivity.
| Compound | Shared Structural Features with Target | Predicted Cross-Reactivity Potential | Rationale |
| 4-Methoxyaniline (p-Anisidine) | Aniline, 4-methoxyphenyl group | High | Shares the core aniline and 4-methoxyphenyl structures, which are likely to be key antigenic determinants.[4] |
| Aniline | Aniline group | Moderate | The basic aniline structure is present, but the absence of the methoxyphenyl group reduces similarity. |
| 4-Aminobiphenyl | Aniline group | Low to Moderate | While it contains an aniline group, the biphenyl structure is significantly different from the benzyl ether structure of the target. |
| 4-(4-methoxyphenyl)aniline | Aniline, 4-methoxyphenyl group | High | Very high structural similarity, differing only in the linkage between the two rings (direct bond vs. ether linkage).[5] |
| Benzylamine | Benzyl group | Low | Shares a benzyl group, but lacks the aniline and methoxy functionalities, which are likely more immunodominant. |
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a commonly used method.[6]
Principle of Competitive ELISA for Cross-Reactivity
In a competitive ELISA, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample. To assess cross-reactivity, the interfering compound is added to the assay instead of the target analyte, and its ability to displace the labeled analyte is measured.
Experimental Workflow
A typical workflow for assessing cross-reactivity using a competitive ELISA is outlined below.
Caption: Workflow for assessing cross-reactivity using competitive ELISA.
Data Analysis and Interpretation
The results of a cross-reactivity study are typically expressed as the percentage of cross-reactivity, calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Where IC50 is the concentration of the analyte or test compound that causes 50% inhibition of the signal. A higher percentage indicates a greater degree of cross-reactivity.
Potential Signaling Pathway Interactions
While direct evidence is lacking for this compound, structurally related aromatic amines have been studied in the context of various signaling pathways. For instance, some aniline derivatives have been shown to interact with nuclear receptors or metabolic enzymes. If an immunoassay is being used to quantify this compound in a biological matrix, it is important to consider that its metabolites, formed through enzymatic pathways such as cytochrome P450-mediated oxidation, could also exhibit cross-reactivity.
The following diagram illustrates a generalized metabolic pathway for aromatic amines, which could be relevant for this compound.
Caption: Generalized metabolic pathway for aromatic amines.
Conclusion
While direct experimental data on the cross-reactivity of this compound is not currently available, a comparative analysis based on structural similarity provides a valuable starting point for researchers. The high degree of structural overlap with compounds like 4-methoxyaniline suggests a significant potential for cross-reactivity in immunoassays developed for these related molecules. It is therefore crucial to perform experimental validation, such as the competitive ELISA outlined in this guide, to accurately determine the specificity of any immunoassay intended for the detection of this compound or in situations where its presence as an interfering substance is suspected. This proactive approach will ensure the reliability and accuracy of immunoassay data in research and drug development settings.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Anisidine - Wikipedia [en.wikipedia.org]
- 5. 4-Amino-4'-methoxybiphenyl | C13H13NO | CID 2759564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enzyme-linked immunosorbent assay for 4-hydroxynonenal-histidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized 4-[(4-Methoxyphenyl)methoxy]aniline
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is paramount to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of various analytical techniques for assessing the purity of synthesized "4-[(4-Methoxyphenyl)methoxy]aniline," complete with supporting experimental data and detailed protocols.
"this compound" is an organic compound with potential applications in medicinal chemistry and materials science.[1][2][3] Its structure, featuring both an aniline and a methoxy-substituted benzyl ether group, necessitates a multi-faceted approach to purity analysis to detect potential starting materials, by-products, and degradation products.
Quantitative Purity Analysis: A Comparative Summary
A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment. The following table summarizes hypothetical quantitative data for a synthesized batch of "this compound."
| Analytical Method | Parameter Measured | Result | Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) | Peak Area Percentage | 99.2% | > 95% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Total Ion Chromatogram (TIC) Purity | 99.5% | > 95% |
| Quantitative ¹H NMR (qNMR) Spectroscopy | Absolute Purity (using internal standard) | 98.9% | > 95% |
| Elemental Analysis (CHN) | %C, %H, %N | C: 73.30, H: 6.61, N: 6.10 | Within ±0.4% of theoretical values |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination, separating the target compound from impurities based on their differential partitioning between a stationary and a mobile phase.[4]
-
Instrumentation: ACQUITY UPLC H-Class System or similar.[5]
-
Column: C18 reverse-phase column (e.g., 100 x 2 mm i.d., 1.8 µm particle size).[6]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[5][6]
-
Gradient Elution: A linear gradient from 5% B to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Detection: UV-Vis detector at 254 nm or a suitable wavelength for the chromophores in the molecule.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the mobile phase.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile compounds.[7] For compounds like "this compound," which may have limited volatility, derivatization might be necessary, although direct analysis is often possible.
-
Instrumentation: Agilent GC-MS system or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
Mass Range: 50-500 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Purity Assessment: The purity is estimated from the total ion chromatogram (TIC) by comparing the peak area of the target compound to the total area of all detected peaks. The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of "this compound".
3. Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration.[8][9]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure quantitative signal integration.
-
Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
4. Elemental Analysis
Elemental analysis determines the mass fractions of carbon, hydrogen, and nitrogen in a compound.[10][11] This technique is crucial for confirming the empirical formula and assessing the presence of inorganic impurities.[12][13]
-
Instrumentation: CHN elemental analyzer.
-
Procedure: A small, accurately weighed amount of the dried sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Purity Assessment: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of "this compound" (C₁₄H₁₅NO₂). A deviation of less than 0.4% is generally considered acceptable for a pure compound.[14]
Comparison with Alternatives
While "this compound" may be synthesized for a specific purpose, other related structures could be considered as alternatives depending on the application. For instance, in drug discovery, modifications to the methoxy or aniline moieties could be explored to optimize biological activity.
-
Structural Analogs: Compounds like 4-benzyloxyaniline or aniline derivatives with different substituents on the phenyl ring could serve as alternatives in structure-activity relationship (SAR) studies.
-
Alternative Synthetic Intermediates: For certain synthetic pathways, other protected anilines or phenols might be employed.
The choice of an alternative would necessitate a similar rigorous purity assessment to ensure the validity of comparative studies.
Visualizations
Caption: Experimental workflow for the purity assessment of a synthesized compound.
Caption: Logical relationships of different purity assessment techniques.
References
- 1. This compound | C14H15NO2 | CID 13323887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxy-N-(4-methoxyphenyl)-N-(4-vinylphenyl)aniline [myskinrecipes.com]
- 3. 4-methoxy-n-(4-methoxyphenyl)-n-phenylaniline | Sigma-Aldrich [sigmaaldrich.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. emerypharma.com [emerypharma.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elemental analysis - Wikipedia [en.wikipedia.org]
- 11. Elemental_analysis [chemeurope.com]
- 12. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 13. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Benchmarking 4-[(4-Methoxyphenyl)methoxy]aniline: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the evaluation of novel chemical entities against established standards is a critical step in the discovery pipeline. This guide provides a framework for benchmarking the compound 4-[(4-Methoxyphenyl)methoxy]aniline against commercially available standards, hypothetically positioning it as a novel inhibitor of the c-Met receptor tyrosine kinase, a validated target in oncology.
This comparison will outline the necessary experimental protocols and data presentation to assess its potential as a therapeutic agent. The commercial standards selected for this benchmark are Crizotinib and Capmatinib, two FDA-approved c-Met inhibitors.[1][2][3]
Comparative Performance Data
A direct comparison of the inhibitory activity of this compound against established c-Met inhibitors is essential for its evaluation. The following tables summarize the expected quantitative data from key biochemical and cell-based assays.
Table 1: Biochemical Potency Against c-Met Kinase
| Compound | IC50 (nM) - c-Met Kinase Assay |
| This compound | Hypothetical Value |
| Crizotinib | ~8-11 nM[4][5] |
| Capmatinib | ~0.13 nM[6][7][8] |
Table 2: Anti-proliferative Activity in MET-amplified Cancer Cell Line (e.g., MKN-45)
| Compound | GI50 (µM) - Cell Viability Assay |
| This compound | Hypothetical Value |
| Crizotinib | <0.2 µM[9] |
| Capmatinib | ~0.0012 µM (SNU-5 cells)[8] |
Experimental Workflow
The logical flow of experiments to benchmark a novel compound from initial biochemical screening to cellular activity assessment is crucial for a systematic evaluation.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and accurate interpretation of experimental data. Below are standard protocols for the key assays.
Biochemical c-Met Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compound on the enzymatic activity of the c-Met kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) and commercial standards (Crizotinib, Capmatinib)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound and standards in DMSO.
-
In a 384-well plate, add the kinase enzyme to the assay buffer.
-
Add the diluted compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.[10]
-
The luminescence is proportional to the amount of ADP formed and inversely proportional to the kinase inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of the compound on the viability and proliferation of cancer cells that are dependent on c-Met signaling.
Objective: To determine the half-maximal growth inhibition concentration (GI50) in a c-Met-driven cancer cell line.
Materials:
-
MET-amplified cancer cell line (e.g., MKN-45, SNU-5)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compound and commercial standards
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay reagent[11]
-
Solubilization buffer (for MTT assay)
-
96-well plates
-
Spectrophotometer or luminometer
MTT Assay Protocol: [12][13][14][15]
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and standards for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value by plotting viability against compound concentration.
CellTiter-Glo® Assay Protocol: [11][16][17][18][19]
-
Follow steps 1 and 2 of the MTT protocol.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Mix the contents and incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells and determine the GI50 as described for the MTT assay.
Signaling Pathway Context
The following diagram illustrates the simplified c-Met signaling pathway, which is the target of the benchmarked compounds. Inhibition of c-Met kinase activity blocks downstream signaling cascades that promote cell proliferation, survival, and migration.
References
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. domainex.co.uk [domainex.co.uk]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. chondrex.com [chondrex.com]
- 16. promega.com [promega.com]
- 17. ch.promega.com [ch.promega.com]
- 18. scribd.com [scribd.com]
- 19. promega.com [promega.com]
Comparative Analysis of 4-[(4-Methoxyphenyl)methoxy]aniline and p-Anisidine: An In-Silico and Experimental Property Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical and pharmacokinetic properties of "4-[(4-Methoxyphenyl)methoxy]aniline" and a structurally related alternative, p-Anisidine (4-methoxyaniline). The data presented herein combines in-silico predictions with available experimental values to offer a comparative framework for early-stage drug discovery and development.
Physicochemical and ADMET Properties: A Comparative Overview
The following table summarizes the key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound and p-Anisidine. In-silico predictions were generated using established computational models, providing a preliminary assessment of their drug-likeness and potential safety profiles.
| Property | This compound (Predicted) | p-Anisidine (4-methoxyaniline) | Data Source |
| Molecular Formula | C14H15NO2 | C7H9NO | PubChem[1] |
| Molecular Weight ( g/mol ) | 229.27 | 123.15 | PubChem[1][2] |
| LogP | 2.70 | 0.95 | SwissADME (Predicted), PubChem (Experimental)[2] |
| Water Solubility | Moderately Soluble | Soluble (21 g/L at 20°C) | SwissADME (Predicted), ECHEMI[3] |
| Human Intestinal Absorption | High | High | SwissADME (Predicted) |
| Blood-Brain Barrier Permeant | Yes | Yes | SwissADME (Predicted) |
| CYP2D6 Inhibitor | Yes | No | SwissADME (Predicted) |
| hERG I Inhibitor | Yes | No | pkCSM (Predicted) |
| Ames Toxicity | No | No | pkCSM (Predicted) |
| Hepatotoxicity | Yes | Yes | pkCSM (Predicted) |
| LD50 (oral, rat) | 2.485 mol/kg | 1320 mg/kg | pkCSM (Predicted), ECHEMI[3] |
Experimental Protocols
Detailed methodologies for the experimental validation of key physicochemical and biological properties are outlined below. These protocols serve as a reference for researchers seeking to verify the in-silico predictions.
Determination of Aqueous Solubility
Method: Shake-flask method.
Procedure:
-
An excess amount of the compound is added to a known volume of distilled water in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove undissolved solid.
-
The concentration of the compound in the clear aqueous solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The solubility is expressed in g/L or mol/L.
Determination of Octanol-Water Partition Coefficient (LogP)
Method: Shake-flask method.
Procedure:
-
A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
-
The mixture is placed in a separatory funnel and shaken vigorously for a set period to allow for partitioning between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In-Vitro Cytotoxicity Assessment
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Human cancer cell lines (e.g., HeLa, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and a vehicle control.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), the culture medium is replaced with a fresh medium containing MTT solution.
-
The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 (half-maximal inhibitory concentration) is calculated.
Visualizing Molecular Interactions and Processes
The following diagrams, generated using the DOT language, illustrate key conceptual workflows and a potential biological pathway relevant to the compounds discussed.
In-Silico Modeling Workflow
Experimental Validation Workflow
Aldose Reductase Pathway Inhibition
References
A Guide to Reproducible Synthesis of 4-[(4-Methoxyphenyl)methoxy]aniline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental results is a cornerstone of scientific advancement. In the field of chemical synthesis and drug development, the ability to reliably produce a target compound with consistent purity and yield is paramount. This guide provides a comparative overview of synthetic methodologies for 4-[(4-Methoxyphenyl)methoxy]aniline and related aniline derivatives, with a focus on providing the detailed information necessary to support experimental reproducibility.
Characterization of this compound
Ensuring the correct identity and purity of a synthesized compound is the first step in any reproducible experiment. The following table summarizes the key physical and chemical properties of this compound, serving as a reference for characterization.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₂ | [1] |
| Molecular Weight | 229.27 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 53234-92-7 | [1] |
| Synonyms | 4-(4-methoxybenzyloxy)aniline, 4-((4-methoxybenzyl)oxy)aniline | [1] |
Comparison of Synthetic Protocols for Aniline Derivatives
| Synthesis Method | Key Reagents & Conditions | Target/Product Class | Reported Yield | Reference |
| Acetylation of Aniline | Aniline, Acetic Anhydride, Sodium Acetate, Water, HCl | Acetanilide | Not specified | [2] |
| Reductive Amination | p-nitro-benzaldehyde, p-anisidine, Methanol | 4-Methoxy-N-(4-nitrobenzyl)aniline | Not specified | [3] |
| Sulfonamide Synthesis | p-anisidine, X-nitrobenzenesulfonyl chloride, Aqueous Sodium Carbonate | N-(4-methoxyphenyl)-nitrobenzenesulfonamides | 17.83% - 85.84% | [4] |
| Continuous Flow Synthesis | 4-methoxyaniline, Acetic Anhydride, Nitration Reagent, NaOH solution | 4-methoxy-2-nitroaniline | High yield and purity mentioned | [5] |
| Polymerization | Aniline derivatives, Sulfur monochloride (S₂Cl₂), Triethylamine (TEA), Dichloromethane (DCM), -78°C to -90°C | Poly[N,N-(phenylamino)disulfides] | Not specified | [6] |
Detailed Experimental Protocols
Reproducibility is highly dependent on the meticulous execution of experimental protocols. Below are detailed methodologies for the synthesis of related aniline derivatives, which can be adapted for the synthesis of this compound.
Protocol 1: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide[4]
-
Reaction Setup: To a 250 mL Erlenmeyer flask, add 4-nitrobenzenesulfonyl chloride (10.00 mmol, 2.2166 g) and p-anisidine (10.00 mmol, 1.2320 g).
-
Solvent Addition: Add 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ to the flask.
-
Reaction: Stir the mixture on a stir plate for approximately 4 days at room temperature.
-
Workup: Collect the product by suction filtration.
-
Purification: Wash the collected solid with deionized water and isopropanol.
-
Drying: Dry the product in an oven at a low heat.
Protocol 2: Acetylation of Aniline[2]
-
Dissolution: Dissolve 500 mg of aniline in 14 mL of water. Note that aniline is immiscible, and two layers will be observed.
-
Acidification: Add 0.45 mL of concentrated hydrochloric acid.
-
Reagent Preparation: Prepare a solution of 530 mg of sodium acetate in 3 mL of water. Measure out 0.6 mL of acetic anhydride.
-
Reaction: Add the acetic anhydride to the aniline hydrochloride solution, swirl to mix, and immediately add the sodium acetate solution. Acetanilide will precipitate.
-
Isolation: Cool the solution in an ice bath and collect the solid acetanilide by vacuum filtration.
Visualizing Experimental Workflows and Biological Context
To further aid in the conceptualization of the experimental processes and potential biological relevance of aniline derivatives, the following diagrams are provided.
References
- 1. This compound | C14H15NO2 | CID 13323887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 4-[(4-Methoxyphenyl)methoxy]aniline: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4-[(4-Methoxyphenyl)methoxy]aniline, like other aniline derivatives, is crucial for ensuring laboratory safety and environmental protection. This compound is classified as hazardous waste and requires a specialized disposal protocol. Researchers, scientists, and drug development professionals must adhere to strict guidelines to mitigate risks associated with its handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as butyl, neoprene, or Viton), safety goggles, and a fully buttoned lab coat.[1] All handling of this compound should occur within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[1][2][3]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste.[1][2] Adherence to local, regional, and national regulations is mandatory.
-
Waste Collection:
-
Collect all waste containing this compound, including unused chemical, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, and glassware), in a designated and compatible waste container.[1] Polyethylene containers are often a suitable choice.[1]
-
Ensure the waste container is in good condition and can be securely sealed.[4]
-
-
Labeling:
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
The storage area should be cool and protected from direct sunlight and sources of ignition.[1]
-
It is recommended to use secondary containment to prevent spills.[1]
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal plant or contractor.[5][6] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[7][8][9]
-
Complete all necessary paperwork, such as a chemical collection request form, as required by your institution or the waste disposal company.[1]
-
Spill Management
In the event of a spill, the response should be dictated by the size of the release.
-
Small Spills: For minor spills that can be cleaned up quickly, trained personnel wearing appropriate PPE may use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the spilled substance.[1][10] The collected material and all contaminated cleaning supplies must be placed in a sealed container and disposed of as hazardous waste.[1]
-
Large Spills: For significant spills, immediately evacuate the area and notify others in the vicinity.[1] If there is an immediate threat of fire or the spill is uncontained, call emergency services.[1] Contact your institution's Environmental Health and Safety (EH&S) department for assistance with the cleanup.[1]
Quantitative Data Summary
| Hazard Classification | Details | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Fatal if swallowed, in contact with skin, or if inhaled. | [7] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | [6] |
| Aquatic Toxicity | Very toxic to aquatic life. | [7] |
Experimental Protocols
The proper disposal of this compound is a critical component of laboratory safety protocols. The following workflow outlines the decision-making process for its disposal.
Caption: Disposal workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. scribd.com [scribd.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. nj.gov [nj.gov]
Essential Safety and Operational Guidance for Handling 4-[(4-Methoxyphenyl)methoxy]aniline
Disclaimer: This document provides safety and logistical information for handling 4-[(4-Methoxyphenyl)methoxy]aniline based on the known hazards of the structurally similar compound, p-Anisidine (4-methoxyaniline). It is crucial to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling the substance.
Hazard Overview
Based on data for the related compound p-Anisidine, this compound is anticipated to be a hazardous substance. P-Anisidine is classified as fatal if swallowed, in contact with skin, or if inhaled.[1][2] It may also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[1][2] The signal word for p-Anisidine is "Danger," and it is associated with GHS pictograms for acute toxicity (fatal), health hazard, and hazardous to the aquatic environment.[1][2]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended PPE for various operational scenarios.
| Operational Scenario | Engineering Controls | Hand Protection | Eye & Face Protection | Respiratory Protection | Body Protection |
| Routine Handling (Small Quantities in a Controlled Setting) | Chemical Fume Hood | Double-gloving with nitrile or neoprene gloves. Check for breakthrough times. | Chemical safety goggles that meet ANSI Z.87.1 standards. | NIOSH-approved air-purifying respirator with organic vapor cartridges and particulate filters if dust is generated. | Fully buttoned lab coat, long pants, and closed-toe shoes. |
| Weighing and Preparing Solutions | Ventilated Balance Enclosure or Chemical Fume Hood | Chemical-resistant gloves (e.g., nitrile, neoprene). | Chemical safety goggles and a face shield.[3] | NIOSH-approved air-purifying respirator with appropriate cartridges. | Chemical-resistant apron over a lab coat. |
| Large-Scale Operations or Potential for Splash | Closed System or Glove Box | Heavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton). | Chemical splash goggles and a full-face shield. | NIOSH-approved supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA). | Chemical-resistant suit or coveralls. |
| Spill Cleanup | Ensure adequate ventilation. | Chemical-resistant gloves (outer and inner).[4][5] | Full-face respirator with appropriate cartridges or SCBA. | NIOSH-approved SCBA for large spills or in confined spaces. | Chemical-resistant, disposable coveralls and boots.[4][5] |
Experimental Protocol: Donning and Doffing of PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Put on the first pair of chemical-resistant gloves.
-
Body Protection: Don a lab coat or chemical-resistant suit. Ensure it is fully fastened.
-
Respiratory Protection: Perform a seal check for the respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield.
-
Outer Gloves: Put on the second pair of gloves, ensuring they go over the cuffs of the lab coat.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Body Protection: Remove the lab coat or suit by rolling it outwards and away from your body.
-
Hand Hygiene: Wash hands or use hand sanitizer.
-
Eye and Face Protection: Remove the face shield and goggles from the back.
-
Respiratory Protection: Remove the respirator from the back.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling hazardous chemicals like this compound.
Caption: Workflow for PPE selection and use.
Disposal Plan for Contaminated PPE
Proper disposal of contaminated PPE is essential to prevent secondary exposure and environmental contamination.
-
Segregation: All disposable PPE, including gloves, lab coats, and respirator cartridges, that has come into contact with this compound must be considered hazardous waste.
-
Containment: Place all contaminated items in a designated, labeled, and sealed hazardous waste container.[1][2] This container should be a leak-proof bag or a rigid container with a tight-fitting lid.
-
Labeling: The hazardous waste container must be clearly labeled with the chemical name and associated hazards.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Do not dispose of contaminated PPE in the regular trash.[2]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. epa.gov [epa.gov]
- 6. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
